molecular formula C10H7NO3 B3270496 Methyl 2-(4-cyanophenyl)-2-oxoacetate CAS No. 52798-47-7

Methyl 2-(4-cyanophenyl)-2-oxoacetate

Cat. No.: B3270496
CAS No.: 52798-47-7
M. Wt: 189.17 g/mol
InChI Key: XVQCCRZZQODRJH-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenyl)-2-oxoacetate is a versatile aromatic α-ketoester building block designed for research and development applications. This compound features a phenyl ring substituted with an electron-withdrawing cyano group at the para position, which can significantly influence the compound's reactivity and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The α-ketoester functional group is a key motif in drug discovery and can serve as a bioisostere for phosphate groups in the design of enzyme inhibitors . Specifically, N-aryl oxamic acid derivatives, which share structural similarities with this compound, have been identified as highly potent and selective active site-directed inhibitors for bacterial virulence factors, such as Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) . This suggests potential research applications for this compound as a synthetic precursor in the development of novel anti-infective agents and as a chemical probe for studying biological pathways . This product is provided with guaranteed high purity and is intended for research use only. It is strictly not for human or veterinary diagnostic or therapeutic use . Researchers are advised to consult the safety data sheet prior to use and to handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-cyanophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQCCRZZQODRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthetic Utility, and Analytical Standards for Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS: 52798-47-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS: 52798-47-7) is a highly reactive


-keto ester utilized extensively as a versatile building block in advanced organic synthesis and drug development. Featuring an electrophilic ketone adjacent to an ester and a strongly electron-withdrawing para-substituted cyano group, this compound serves as a critical intermediate for synthesizing chiral mandelic acid derivatives, nitrogenous heterocycles, and complex active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical profile, mechanistic utility, and field-proven experimental protocols.

Physicochemical Profiling

Accurate characterization is the foundation of reproducible synthesis. Below is the standardized physicochemical data for this compound, derived from authoritative chemical repositories [1].

PropertyStandardized Value
CAS Number 52798-47-7
Chemical Name This compound
Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
SMILES COC(=O)C(=O)c1ccc(C#N)cc1
InChIKey XVQCCRZZQODRJH-UHFFFAOYSA-N
Purity Standard

95% (Typical commercial grade)
Physical Form Light yellow to brown solid/liquid

Mechanistic Utility in Drug Development

The synthetic value of this compound is driven by its orthogonal reactivity centers, which must be carefully managed during complex multi-step syntheses.

  • Electrophilic

    
    -Keto Group:  The adjacent methyl ester moiety highly polarizes the ketone carbonyl. This makes the 
    
    
    
    -carbon exceptionally susceptible to nucleophilic attack and catalytic reduction.
  • Para-Cyano Substitution: The strongly electron-withdrawing cyano group further enhances the electrophilicity of the

    
    -carbon. However, it introduces a strict chemoselectivity challenge: traditional hydride donors (e.g., LiAlH
    
    
    
    or NaBH
    
    
    ) may inadvertently reduce the nitrile to a primary amine or over-reduce the ester.

To circumvent this, using Noyori-type ruthenium catalysts is the gold standard [2]. ATH utilizes mild hydrogen donors to achieve exquisite chemoselectivity—reducing the


-keto group to a chiral 

-hydroxy ester (a mandelic acid derivative) while leaving the sensitive cyano group entirely intact. Furthermore, the dicarbonyl nature of the compound allows it to readily undergo condensation with o-phenylenediamine to yield functionalized quinoxaline scaffolds, which are privileged structures in medicinal chemistry.

Synthetic Pathways Visualization

The following diagram illustrates the primary divergent synthetic pathways for this compound, highlighting its versatility.

Reactivity A Methyl 2-(4-cyanophenyl) -2-oxoacetate (CAS: 52798-47-7) B Chiral α-Hydroxy Ester (Mandelic Acid Deriv.) A->B Asymmetric Transfer Hydrogenation (ATH) C Quinoxaline Scaffold (Heterocycle) A->C Condensation with o-Phenylenediamine D α-Imino Ester (Schiff Base) A->D Imine Formation (Primary Amines)

Fig 1: Divergent synthetic utility of this compound in organic synthesis.

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation (ATH)

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for the enantioselective reduction of this compound.

Rationale & Causality: We employ the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The chiral diamine ligand dictates the stereochemical outcome via a highly ordered six-membered transition state. A formic acid/triethylamine (HCOOH/Et


N) azeotrope acts as the hydrogen source. This reagent combination is chosen specifically because it provides a constant, mild source of hydride that strictly prevents the over-reduction of the para-cyano moiety, a common failure point in standard hydrogenations.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) in anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature.

  • Hydrogen Donor Addition: Add a 5:2 azeotropic mixture of HCOOH/Et

    
    N (5.0 equivalents relative to the substrate). The solution will undergo a distinct color change, indicating the formation of the active ruthenium hydride species.
    
  • Substrate Introduction: Dissolve this compound (1.0 equivalent) in a minimum volume of anhydrous DCM and add it dropwise to the active catalyst solution to prevent exothermic spiking.

  • Reaction Progression: Stir the reaction mixture at 25°C for 12–18 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Quenching and Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO

    
     to neutralize the excess formic acid. Extract the aqueous layer three times with ethyl acetate (EtOAc).
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
  • Validation System:

    • Chemopurity: Confirm the integrity of the cyano group (sharp peak ~2230 cm

      
       via IR) and the formation of the secondary alcohol via 
      
      
      
      H NMR and
      
      
      C NMR.
    • Enantiomeric Excess (ee): Determine the optical purity using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H), comparing retention times against a racemic standard to validate the stereochemical yield.

Workflow Step1 Step 1: Catalyst Prep RuCl(p-cymene)[(R,R)-TsDPEN] in DCM/HCOOH-Et3N Step2 Step 2: Substrate Addition Add CAS 52798-47-7 under Argon atmosphere Step1->Step2 Step3 Step 3: ATH Reaction Stir at 25°C for 12h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup & Extraction Quench with NaHCO3 Extract with EtOAc Step3->Step4 Step5 Step 5: Validation Chiral HPLC for %ee NMR for Chemopurity Step4->Step5

Fig 2: Step-by-step ATH experimental workflow for CAS 52798-47-7 with built-in validation.

Safety, Handling, and Storage

This compound is a reactive electrophile. According to standard GHS classifications, it causes skin irritation, serious eye irritation, and may cause respiratory irritation (H315, H319, H335).

  • Storage: Keep the container tightly closed in a dry, well-ventilated area. Store at room temperature, sealed under an inert atmosphere (Argon or Nitrogen) to prevent degradation from atmospheric moisture, which can prematurely hydrolyze the methyl ester.

  • Handling: Always manipulate the compound within a certified chemical fume hood, utilizing standard PPE (nitrile gloves, safety goggles, and a lab coat).

References

  • Sigma-Aldrich / MilliporeSigma. "this compound | 52798-47-7". Product Catalog and Physicochemical Properties.

  • ACS Catalysis. "Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access via Dynamic Kinetic Resolution" (2023). Journal of the American Chemical Society / ACS Publications.

Technical Guide: Safety & Handling of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS 52798-47-7) is a specialized


-keto ester intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates (e.g., enzyme inhibitors). Its structure features a highly electrophilic 

-dicarbonyl motif flanked by a para-cyanophenyl group, imparting unique reactivity and stability challenges distinct from simple esters.

This guide transcends standard SDS reporting by integrating mechanistic toxicology, rigorous handling protocols, and synthesis context to ensure research integrity and personnel safety.

Chemical Identification Table
PropertyData
IUPAC Name This compound
Synonyms Methyl 4-cyanobenzoylformate; 4-Cyanophenylglyoxylic acid methyl ester
CAS Number 52798-47-7
Molecular Formula

Molecular Weight 189.17 g/mol
Physical State Low-melting solid or semi-solid (oily residue common upon hydrolysis)
Solubility Soluble in DCM, EtOAc, DMSO; Reacts/Decomposes in water

Hazard Identification & Mechanistic Toxicology

GHS Classification: Warning Signal Word: WARNING[1][2][3][4]

Core Hazards (The "Why" Behind the Codes)

Standard SDSs list codes; here we analyze the chemical basis of these hazards to inform better risk assessment.

GHS CodeHazard StatementMechanistic Insight
H302 Harmful if swallowed

-Dicarbonyl Reactivity:
The 1,2-dicarbonyl system is highly electrophilic. Upon ingestion, it can rapidly derivatize essential biological amines or hydrolyze to the corresponding

-keto acid (glyoxylate analog), potentially disrupting metabolic pathways (e.g., Krebs cycle interference).
H315 Causes skin irritationAcidic Hydrolysis: Contact with skin moisture promotes hydrolysis, releasing protons and the free acid, leading to chemical irritation.
H319 Causes serious eye irritationLachrymator Potential: Like many

-halo and

-keto esters, the vapor pressure (though low) can irritate mucous membranes. The nitrile group adds to the polarity and potential for irritation.
H335 May cause respiratory irritationInhalation Risk: Dust or aerosols generated during weighing can severely irritate the upper respiratory tract due to the reactive carbonyls.

Critical Note on Nitriles: While this compound is not a simple cyanide salt, metabolic metabolism of aromatic nitriles can theoretically release cyanide ions under extreme oxidative stress, though this is less rapid than aliphatic nitriles. Treat with the caution accorded to "Harmful" substances.[2][5][3][4]

Handling, Storage & Stability Strategy

The stability of this compound is compromised by two factors: moisture (hydrolysis of the ester) and nucleophiles (attack at the ketone).

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). While some sources cite room temperature, the

    
    -keto functionality is prone to polymerization or hydrate formation over time.
    
  • Atmosphere: Argon or Nitrogen overlay is mandatory.

  • Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers which may catalyze decomposition.

Handling Workflow (Self-Validating)
  • Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation (water introduction).

  • Solvent Selection: Use anhydrous solvents (DCM, THF) for reactions. Avoid protic solvents (Methanol, Ethanol) unless intended for transesterification.

  • Quenching: Never quench reactions containing this intermediate directly with strong base; this causes rapid polymerization/decomposition. Use buffered ammonium chloride.

Visual Handling Workflow

HandlingProtocol Storage Storage: 4°C (Ar/N2 Atmosphere) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Step 1 Weighing Weighing (Fume Hood + N95) Equilibrate->Weighing Step 2 Solubilization Solubilization (Anhydrous DCM/THF) Weighing->Solubilization Step 3 Reaction Reaction Usage (Electrophile) Solubilization->Reaction Step 4

Figure 1: Step-by-step handling workflow to minimize hydrolysis and exposure risks.

Emergency Response Protocols

First Aid
  • Eye Contact: Immediately flush with saline/water for 15 minutes.[5] Mechanism: Dilution reduces the local concentration of the hydrolyzed acid.

  • Skin Contact: Wash with soap and water.[2][5][3][4][6] Do not use alcohol (ethanol), as it may increase skin permeability or facilitate transesterification on the skin surface.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The electrophilic nature suggests immediate medical attention is required to manage potential gastric irritation.

Spill Cleanup (Nitrile-Specific)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Neutralization: Absorb with an inert material (vermiculite or sand). Do not use combustible materials (sawdust).

  • Disposal: Collect in a dedicated solid waste container. Label clearly as "Organic Solid - Nitrile/Ester Hazard."

Synthesis & Reactivity Profile

Understanding how this molecule is made and how it reacts is crucial for safe utilization in drug discovery.

Synthesis Route (SeO2 Oxidation)

The most common synthesis involves the oxidation of the corresponding acetic acid ester.

  • Precursor: Methyl 2-(4-cyanophenyl)acetate.[7]

  • Reagent: Selenium Dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Conditions: Reflux in Dioxane or Pyridine.

  • Mechanism: Riley Oxidation. The activated methylene group (

    
     to the ester and aryl ring) is oxidized to a ketone.
    
Reactivity Pathways
  • Pathway A (Nucleophilic Attack): The

    
    -keto group is more electrophilic than the ester. Grignard reagents or hydrides will attack the ketone first.
    
  • Pathway B (Hydrolysis): Water attacks the ester, yielding 2-(4-cyanophenyl)-2-oxoacetic acid.

  • Pathway C (Cyclization): Condensation with diamines (e.g., o-phenylenediamine) yields quinoxalines.

Reactivity Diagram

Reactivity Precursor Methyl 2-(4-cyanophenyl)acetate Target This compound (CAS 52798-47-7) Precursor->Target SeO2 Oxidation (Riley Ox.) HydrolysisProd Acid Derivative (Degradation) Target->HydrolysisProd H2O / H+ Heterocycle Quinoxaline/Heterocycle (Desired Product) Target->Heterocycle Diamines (Condensation) Reduced Alpha-Hydroxy Ester (Reduction) Target->Reduced NaBH4 (Selective Red.)

Figure 2: Synthesis origin and primary reactivity modes of the target compound.

References

  • Sigma-Aldrich. Safety Data Sheet: this compound (CAS 52798-47-7).[8] Retrieved March 9, 2026, from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved March 9, 2026, from

  • BenchChem. 2-(4-Cyanophenyl)-2-oxoacetic Acid Synthesis Protocols. Retrieved March 9, 2026, from

  • European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved March 9, 2026, from

  • ChemicalBook. Methyl 2-oxoacetate derivatives and properties. Retrieved March 9, 2026, from

Sources

melting point range of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Abstract

This compound (CAS 52798-47-7) is a critical synthetic intermediate, primarily utilized in the development of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other heterocyclic pharmaceutical agents. Unlike its stable acid precursor, the methyl ester exhibits low-melting polymorphic behavior, often presenting as a viscous oil or low-melting solid at ambient conditions. This guide provides a rigorous technical analysis of its melting point range, contrasting it with key impurities, and outlines a self-validating protocol for its synthesis, purification, and characterization.

Physicochemical Identity & Melting Point Analysis

The determination of the melting point for this compound is complicated by its tendency to exist as a supercooled liquid or a low-melting crystalline solid. Accurate characterization requires differentiating the target ester from its thermodynamic degradation products.

Melting Point Data Profile
CompoundStructureCAS No.[1][2][3]Melting Point / StateSignificance
This compound Target Ester 52798-47-7 ~30–50 °C (Low-Melting Solid/Oil) *Target Intermediate
2-(4-Cyanophenyl)-2-oxoacetic acidAcid Precursor76590-50-6100–105 °C (Decomposition)Hydrolysis Product / Precursor
Methyl 4-cyanobenzoateDecarboxylated Impurity1129-35-765–67 °CCritical Impurity (Thermodynamic Sink)
Methyl 4-cyanophenylacetateReduction Impurity52798-46-652–54 °CStarting Material

*Note: The methyl ester is frequently isolated as a viscous yellow oil that may slowly crystallize upon storage at <4°C. Literature often classifies it generically as "liquid or solid" due to this low melting transition.

The "Purity Trap" in Melting Point Determination

A common analytical error is mistaking the melting point of the decarboxylated impurity (Methyl 4-cyanobenzoate, mp 65–67 °C) for the target keto-ester.

  • Mechanism :

    
    -Keto esters are susceptible to decarbonylation under thermal stress or UV exposure.
    
  • Observation : If a sample of this compound yields a sharp melting point around 66 °C, it indicates significant degradation to the benzoate ester, not high purity of the target.

  • Correct Profile : The pure target should appear as a lower-melting solid or oil. High-purity samples often require Differential Scanning Calorimetry (DSC) for accurate onset determination rather than standard capillary methods.

Synthetic Pathway & Impurity Logic

To ensure the isolation of the correct polymorph and purity, the synthesis must avoid conditions that favor decarbonylation. The following pathway illustrates the generation of the target and its relationship to key impurities.

Synthesis & Degradation Diagram

SynthesisPath SM Methyl 4-cyanophenylacetate (CAS 52798-46-6) Target This compound (CAS 52798-47-7) Target: Low-Melting Solid/Oil SM->Target SeO2, Reflux Oxagent SeO2 / Pyridine (Oxidation) Impurity_Acid 2-(4-cyanophenyl)-2-oxoacetic acid (CAS 76590-50-6) MP: 100-105°C Target->Impurity_Acid Hydrolysis (H2O/OH-) Impurity_Decarb Methyl 4-cyanobenzoate (CAS 1129-35-7) MP: 65-67°C Target->Impurity_Decarb Thermal Decarbonylation (-CO)

Figure 1: Synthesis and degradation logic. Note that thermal stress converts the target into the higher-melting benzoate impurity.

Experimental Protocols

Synthesis via Selenium Dioxide Oxidation

This method is preferred for its specificity, though it requires rigorous removal of selenium byproducts.

  • Reagents : Methyl 4-cyanophenylacetate (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), Pyridine (solvent).

  • Reaction : Heat the mixture to 80–90 °C for 4–6 hours. Critical: Do not exceed 100 °C to prevent decarbonylation.

  • Work-up : Filter hot through Celite to remove precipitated metallic selenium.

  • Isolation : Concentrate the filtrate under reduced pressure.

  • Purification (Crucial Step) :

    • The crude residue is often a dark oil.

    • Crystallization : Dissolve in minimal hot Isopropyl Ether (IPE) or Hexane/EtOAc (9:1). Cool slowly to -20 °C.

    • Result : The target crystallizes as pale yellow prisms or remains a viscous oil depending on purity.

Validated Characterization Protocol

Do not rely solely on visual melting point apparatus due to the low melting range.

  • Step 1: TLC Analysis :

    • Mobile Phase : Hexane:Ethyl Acetate (3:1).

    • Visualization : UV (254 nm).

    • Rf Values : Methyl 4-cyanobenzoate (Impur.) > this compound (Target) > Methyl 4-cyanophenylacetate (SM).

    • Note: The target is more polar than the decarboxylated impurity.

  • Step 2: Differential Scanning Calorimetry (DSC) :

    • Ramp Rate : 5 °C/min.

    • Expected Endotherm : Broad endotherm at 35–45 °C (melting) followed by a potential exotherm >150 °C (decomposition).

    • Warning: A sharp peak at 66 °C confirms the sample is primarily Methyl 4-cyanobenzoate.

  • Step 3: 1H-NMR Validation (CDCl₃) :

    • Target (Oxoacetate) :

      
       3.98 (s, 3H, -OCH₃), 7.80 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H).
      
    • Impurity (Benzoate) :

      
       3.95 (s, 3H, -OCH₃), 7.75 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H).
      
    • Differentiation: The chemical shifts are very similar; integration of the aromatic region and the methoxy singlet is required to detect the impurity ratio.

Applications & Handling

Drug Development Context

This compound serves as the "glyoxylate core" for synthesizing thiazole-based xanthine oxidase inhibitors.

  • Reaction : Condensation with thioamides (e.g., 4-hydroxythiobenzamide) yields the thiazole ring system found in Febuxostat.

  • Purity Impact : Presence of the decarboxylated impurity (benzoate) terminates the cyclization pathway, reducing yield and complicating downstream purification.

Storage & Stability
  • State : Store as a solid at -20 °C .

  • Hygroscopicity : The

    
    -keto ester moiety is susceptible to hydration (forming the gem-diol) and hydrolysis. Store under nitrogen/argon.
    
  • Handling : If the compound is an oil at room temperature, do not heat to induce flow; instead, dissolve in the reaction solvent (e.g., EtOH, THF) for transfer.

References

  • BenchChem . (n.d.). 2-(4-Cyanophenyl)-2-oxoacetic Acid Technical Data. Retrieved from

  • Sigma-Aldrich . (n.d.). This compound Product Information. Retrieved from

  • ChemicalBook . (2025). Methyl 4-cyanobenzoate Properties and Melting Point. Retrieved from

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 2776366, Methyl 4-cyanobenzoylformate. Retrieved from

Sources

Electronic & Photophysical Profiling of 4-Cyanophenyl Substituted Oxoacetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles the electronic structure, photophysical behavior, and synthetic utility of ethyl 2-(4-cyanophenyl)-2-oxoacetate and its derivatives. Distinguished by the strong electron-withdrawing nature of the para-cyano group (


), these compounds exhibit enhanced electrophilicity at the 

-keto position and distinct triplet-state photochemistry compared to unsubstituted aryl glyoxylates. This document serves researchers in medicinal chemistry, photo-polymerization, and organic synthesis, providing a foundational understanding of the molecule's reactivity and electronic transitions.

Molecular Architecture & Synthesis[1]

Structural Core

The molecule consists of a phenylglyoxylate core perturbed by a nitrile group at the para position. The orthogonal reactivity of the


-keto ester and the aryl nitrile allows for diverse downstream functionalization.
MoietyElectronic RoleKey Characteristic

-Keto Ester
Electrophilic Center / ChromophoreLow-lying

transition (~350 nm).
4-Cyanophenyl Electron Withdrawing Group (EWG)Lowers LUMO energy; facilitates nucleophilic attack at carbonyl.
Ethyl Ester Solubility / Leaving Group PrecursorModulates solubility; hydrolyzable to free acid.
Synthetic Pathways

The synthesis typically proceeds via Friedel-Crafts acylation or oxidation of 4-cyanophenyl precursors. The electron-deficient nature of the cyanobenzene ring requires aggressive acylation conditions or alternative oxidative routes.

SynthesisPathways cluster_0 Precursors A 4-Cyanobenzene (Benzonitrile) C Friedel-Crafts Acylation (Ethyl oxalyl chloride + AlCl3) A->C Direct Acylation (Low Yield due to EWG) B 4-Cyanoacetophenone D SeO2 Oxidation (One-pot in Pyridine/Ethanol) B->D Riley Oxidation E Ethyl 2-(4-cyanophenyl)-2-oxoacetate (Target Molecule) C->E D->E caption Figure 1: Primary synthetic routes. Oxidation of acetophenone (B->D) is often preferred due to the deactivating nature of the cyano group in Friedel-Crafts reactions.

Electronic Properties & Reactivity

Hammett Substituent Effects

The para-cyano substituent exerts a powerful electron-withdrawing effect through both induction (


) and resonance (

). This significantly alters the reactivity of the glyoxylate core compared to the parent phenylglyoxylate.
ParameterValueImplication for Oxoacetate
Hammett

+0.66 Strong deactivation of the phenyl ring; Activation of the

-carbonyl.
Field Effect (

)
+0.51Strong inductive withdrawal increases acidity of

-protons (if alkyl substituted) and electrophilicity.
Resonance Effect (

)
+0.15Resonance withdrawal stabilizes radical anions formed during reduction.
Frontier Molecular Orbitals (FMO)

The introduction of the cyano group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Stabilization: The

    
    -keto carbon becomes highly susceptible to nucleophilic attack (e.g., by Grignard reagents or amines) due to the cooperative withdrawal of the ester and the 4-cyanophenyl group.
    
  • Reduction Potential: The reduction potential (

    
    ) is shifted anodically (less negative), making the molecule easier to reduce to the radical anion compared to ethyl phenylglyoxylate.
    

Photophysical Profile

Absorption Characteristics

Aryl glyoxylates are Type II photoinitiators. The 4-cyanophenyl derivative exhibits a characteristic absorption profile dominated by the interplay between the benzene


 and the carbonyl 

transitions.
  • 
     Transition:  Significant bathochromic shift (red shift) relative to benzene, typically appearing around 260–280 nm  with high extinction coefficient (
    
    
    
    ), due to conjugation between the nitrile, phenyl ring, and
    
    
    -dicarbonyl system.
  • 
     Transition:  A weaker, forbidden transition appears in the 330–380 nm  range. This transition populates the singlet excited state (
    
    
    
    ), which rapidly undergoes intersystem crossing (ISC) to the triplet state (
    
    
    ).
Photochemical Pathways (Jablonski Diagram)

Upon excitation, the molecule undergoes efficient ISC to a reactive triplet state. The electron-withdrawing cyano group enhances the lifetime of the triplet state by stabilizing the radical intermediates, facilitating hydrogen abstraction or photocleavage.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n-pi*) S0->S1 hν (Absorption) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) (Reactive Species) S1->T1 Intersystem Crossing (ISC) Fast T1->S0 Phosphorescence Product1 Norrish Type I (Radical Pair) T1->Product1 α-Cleavage (-CO2) Product2 H-Abstraction (Photoreduction) T1->Product2 H-Donor Solvent caption Figure 2: Photophysical pathways. The 4-CN group stabilizes the triplet state, promoting Norrish Type I cleavage (decarboxylation) or H-abstraction.

Fluorescence vs. Phosphorescence[2]
  • Fluorescence: Generally negligible in fluid solution at room temperature due to rapid ISC.

  • Phosphorescence: Detectable in frozen matrices (77 K). The triplet energy (

    
    ) is slightly lowered by the cyano substitution compared to unsubstituted phenylglyoxylates, typically residing near 60–65 kcal/mol .
    

Experimental Protocols

General Synthesis: SeO2 Oxidation

This protocol avoids the limitations of Friedel-Crafts acylation on deactivated rings.

  • Reagents: 4-Cyanoacetophenone (10 mmol), Selenium Dioxide (15 mmol), Pyridine (20 mL).

  • Procedure:

    • Dissolve 4-cyanoacetophenone in pyridine.

    • Add SeO2 and heat to reflux (100°C) for 4–6 hours. Monitor by TLC (formation of

      
      -keto acid).
      
    • Cool and filter selenium metal byproduct.

    • Esterification (One-Pot): Add Ethanol (30 mL) and catalytic H2SO4 directly to the filtrate. Reflux for 3 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove pyridine) and brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10% EtOAc in Hexanes).

UV-Vis Characterization
  • Solvent: Prepare

    
     M solutions in Acetonitrile (polar aprotic) and Cyclohexane (non-polar) to observe solvatochromic shifts.
    
  • Blank: Use pure solvent as baseline.

  • Scan: Record spectrum from 200 nm to 500 nm.

  • Analysis: Identify

    
     for 
    
    
    
    (~265 nm) and
    
    
    (~350 nm). Note the loss of fine structure in polar solvents.

References

  • Hu, Y., et al. UV-vis absorption spectra of osmapentalene derivatives. ResearchGate.[1][2] Available at: [Link]

  • Royal Society of Chemistry. Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents. Perkin Transactions 2. Available at: [Link]

  • La Salle University. Substituent Effects in Aromatic Systems. Available at: [Link]

Sources

Methodological & Application

synthesis of heterocycles using Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS 52798-47-7) is a versatile bifunctional building block containing a highly electrophilic


-keto ester moiety and a para-substituted nitrile group. This application note details the strategic utility of this compound in synthesizing privileged heterocyclic scaffolds, specifically quinoxalin-2(1H)-ones  and 1,2,4-triazines .[1] These protocols are designed for medicinal chemists targeting kinase inhibitors, intercalating agents, and bioactive ligands where the 4-cyanophenyl motif serves as a critical pharmacophore or a handle for further diversification (e.g., to tetrazoles or amides).[1]

Chemical Profile & Reactivity

PropertySpecification
Compound Name This compound
CAS Number 52798-47-7
Molecular Weight 189.17 g/mol
Formula C

H

NO

Key Functionality 1.[2][3][4][5][6][7][8][9]

-Keto Ester:
High electrophilicity at C2; susceptible to 1,2-dinucleophiles.2. Nitrile (CN): Electron-withdrawing group (EWG) enhancing ketone reactivity; precursor to tetrazoles/amines.

Mechanistic Insight: The electron-withdrawing nature of the p-cyano group destabilizes the adjacent ketone, making it significantly more reactive toward nucleophilic attack than unsubstituted phenylglyoxylates. This allows for milder reaction conditions and higher yields in condensation reactions.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Cyanophenyl)quinoxalin-2(1H)-one

Target Scaffold: Quinoxalinone (Kinase Inhibitor Core)

This protocol utilizes the Hinsberg-type condensation between the


-keto ester and an aromatic 1,2-diamine.

Reagents:

  • This compound (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]

  • Catalyst: Glacial Acetic Acid (if using EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.89 g (10 mmol) of this compound in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Addition: Add 1.19 g (11 mmol) of o-phenylenediamine. If the diamine is oxidized (dark), recrystallize from water/sodium dithionite before use.[1]

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting keto-ester (high R

      
      ) should disappear, and a fluorescent spot (quinoxalinone) will appear.
      
  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted diamine.

  • Purification: Recrystallize from hot DMF/Ethanol or Acetic Acid if necessary.

Expected Data:

  • Yield: 85–92%

  • Appearance: Yellow to light orange solid.

  • Melting Point: >280 °C (High melting due to H-bonding network).

Protocol B: Synthesis of 6-(4-Cyanophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Target Scaffold: 1,2,4-Triazine (Antiviral/Anticancer Core)[1]

This protocol exploits the condensation of the


-keto ester with thiosemicarbazide, forming a 1,2,4-triazine ring.[1][5]

Reagents:

  • This compound (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Base: Sodium Acetate (anhydrous, 1.5 equiv)[1]

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Solution A: Dissolve 1.89 g (10 mmol) of the keto-ester in 25 mL of warm ethanol.

  • Solution B: Dissolve 1.0 g (11 mmol) of thiosemicarbazide and 1.23 g (15 mmol) of sodium acetate in 10 mL of hot water.

  • Condensation: Slowly add Solution B to Solution A with vigorous stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

    • Note: The reaction proceeds via an intermediate thiosemicarbazone which cyclizes under basic buffering.

  • Cyclization Check: If TLC shows intermediate hydrazone (often yellow), continue reflux or add a catalytic amount of potassium carbonate (K

    
    CO
    
    
    
    ) to force cyclization.
  • Work-up: Pour the reaction mixture into 100 mL of ice-water. Acidify to pH 4–5 with 1N HCl to precipitate the triazine.

  • Isolation: Filter the precipitate, wash with water, and dry.[1][10]

Expected Data:

  • Yield: 70–80%

  • Appearance: Yellow crystalline solid.

  • Spectroscopy: IR will show characteristic C=S stretch (

    
    1200 cm
    
    
    
    ) and Nitrile stretch (
    
    
    2220 cm
    
    
    ).

Reaction Pathway Visualization

HeterocycleSynthesis Start This compound (CAS 52798-47-7) Inter1 Intermediate Schiff Base Start->Inter1 Condensation Inter2 Thiosemicarbazone Intermediate Start->Inter2 Condensation Reagent1 o-Phenylenediamine (EtOH/AcOH, Reflux) Reagent1->Inter1 Product1 3-(4-Cyanophenyl)quinoxalin-2(1H)-one (Kinase Inhibitor Scaffold) Inter1->Product1 - H2O, - MeOH Cyclization Reagent2 Thiosemicarbazide (NaOAc, EtOH/H2O) Reagent2->Inter2 Product2 6-(4-Cyanophenyl)-3-thioxo- 1,2,4-triazin-5(2H)-one Inter2->Product2 Base-Mediated Cyclization

Caption: Divergent synthetic pathways from this compound to bioactive heterocycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxidation of diamineUse freshly recrystallized o-phenylenediamine or add Na

S

O

(10 mg) to the reaction.
Incomplete Cyclization (Protocol B) Insufficient basicityThe thiosemicarbazone intermediate is stable. Increase reflux time or add 10 mol% K

CO

.
Product Solubility High polarity/H-bondingProducts are often insoluble in EtOH/Ether. Use DMF or DMSO for NMR analysis.
Hydrolysis of Ester Wet solventsEnsure solvents are dry. However, in Protocol B, water is required for solubility of salts.

References

  • Synthesis of Quinoxalinones

    
    -Keto Esters: 
    
    • Title: "Efficient reactions of

      
      -keto acids with benzene-1,2-diamines... provide quinoxalinones under catalyst-free conditions"[11]
      
    • Source:J. Org.[11] Chem. 2021, 86, 14866–14882.[1]

    • URL:[Link]

  • Synthesis of 1,2,4-Triazines from Arylglyoxylates

    • Title: "An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity"
    • Source:Int. J. Pharmacol. 2016, 12, 188-194.[1][5]

    • URL:[Link]

  • Title: "Preparation method of methyl phenylglyoxylate" (Analogous chemistry)

Sources

Application Note: Optimization of Condensation Protocols for Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the condensation reactions of Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS: 1150114-77-2 / 52798-47-7).[1] This


-keto ester is a versatile 1,2-biselectrophile used primarily to synthesize privileged heterocyclic scaffolds such as quinoxalines  and 1,2,4-triazines , which are critical pharmacophores in P2X3 antagonists and anticancer therapeutics.

Introduction & Mechanistic Insight

This compound (1 ) is characterized by two adjacent electrophilic centers: a highly reactive ketone carbonyl at the


-position and an ester carbonyl.[1] The electron-withdrawing 4-cyanophenyl group further activates the 

-ketone, making it susceptible to nucleophilic attack by diamines and hydrazines.[1]
Chemoselectivity Profile[1][2]
  • Site A (Ketone): The kinetic site of attack. Under neutral or acidic conditions, primary amines attack here first to form an imine/hydrazone intermediate.

  • Site B (Ester): The thermodynamic site for cyclization. Subsequent intramolecular attack by a secondary nucleophile releases methanol to form the heterocycle.

  • Site C (Nitrile): Generally inert under standard condensation conditions but susceptible to hydrolysis (to amide/acid) under prolonged strong acidic reflux or Pinner reaction conditions.

Target Applications:

  • Quinoxalinones: Via condensation with 1,2-diaminobenzenes.[1]

  • 1,2,4-Triazines: Via condensation with thiosemicarbazides or amidrazones.

Visual Guide: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways based on the nucleophile selection.

ReactionPathways Start Methyl 2-(4-cyanophenyl)- 2-oxoacetate (1) Reagent1 1,2-Diaminobenzene (EtOH, AcOH, Reflux) Start->Reagent1 Reagent2 Thiosemicarbazide (EtOH, Reflux) Start->Reagent2 Product1 3-(4-Cyanophenyl) quinoxalin-2(1H)-one Reagent1->Product1 Cyclocondensation (- MeOH, - H2O) Intermed2 Thiosemicarbazone Intermediate Reagent2->Intermed2 Imine Formation Product2 6-(4-Cyanophenyl)-3-thioxo- 3,4-dihydro-1,2,4-triazin-5(2H)-one Intermed2->Product2 Base-Induced Cyclization

Figure 1: Divergent synthesis pathways for this compound.

Protocol A: Synthesis of Quinoxalinones

Objective: Synthesis of 3-(4-cyanophenyl)quinoxalin-2(1H)-one. Mechanism: Double condensation. The first amine attacks the ketone; the second amine attacks the ester.

Materials
  • This compound (1.0 equiv)[1]

  • o-Phenylenediamine (1.05 equiv)[1]

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst: Glacial Acetic Acid (5-10 mol%)[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (e.g., 1.0 mmol, 189 mg) in Ethanol (10 mL/mmol).

  • Addition: Add 1,2-diaminobenzene (1.05 mmol, 114 mg) in one portion. The solution typically darkens (yellow/orange) indicating imine formation.

  • Catalysis: Add Glacial Acetic Acid (2 drops/mmol). Note: Acid catalysis activates the ketone and facilitates the elimination of water.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (quinoxalinone) should appear.
  • Workup (Precipitation):

    • Cool the reaction mixture slowly to room temperature, then to

      
       in an ice bath.
      
    • The product typically precipitates as a solid.[2]

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold Ethanol (

      
       mL) to remove unreacted diamine.
      
  • Purification: If necessary, recrystallize from Ethanol/DMF (9:1) or purify via flash chromatography (DCM:MeOH gradient).

Expected Yield: 85–92% Key Data:


 NMR should show the disappearance of the methoxy singlet (

ppm) and the appearance of a broad amide NH (

ppm).

Protocol B: Synthesis of 1,2,4-Triazines

Objective: Synthesis of 6-(4-cyanophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. Mechanism: Condensation of thiosemicarbazide with the


-keto ester followed by base-mediated cyclization.[1]
Materials
  • This compound (1.0 equiv)[1]

  • Thiosemicarbazide (1.1 equiv)[3]

  • Solvent: Ethanol/Water (3:1 v/v)

  • Base: Sodium Acetate (1.5 equiv) or Potassium Carbonate (for cyclization step)

Step-by-Step Procedure
  • Condensation (Step 1):

    • Dissolve Thiosemicarbazide (1.1 mmol) in warm water (2 mL).

    • Dissolve This compound (1.0 mmol) in Ethanol (6 mL).

    • Combine the solutions. Add Sodium Acetate (1.5 mmol) to buffer the release of HCl (if using hydrochloride salt) or to catalyze the reaction.

    • Reflux for 1–2 hours.[1] This forms the Thiosemicarbazone intermediate .

    • Checkpoint: At this stage, you may isolate the intermediate (often a solid) or proceed to cyclization in one pot.

  • Cyclization (Step 2):

    • To the reaction mixture, add aqueous Potassium Carbonate (2M, 2.0 equiv) or reflux in Glacial Acetic Acid if acidic cyclization is preferred.

    • Recommendation: For nitrile stability, basic cyclization (

      
      , reflux 2h) is often cleaner, followed by careful acidification.
      
    • Reflux for an additional 2–3 hours. The solution color will shift (often to deep yellow/orange).

  • Workup:

    • Cool to room temperature.[2][3][4][5][6]

    • If basic conditions were used: Acidify carefully with 1N HCl to pH 4–5. Caution: Do not go below pH 2 to avoid nitrile hydrolysis.

    • The triazine-thione product will precipitate.[1]

    • Filter, wash with water, and dry under vacuum.[6]

Expected Yield: 70–80%

Critical Process Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent Ethanol or MethanolProtic solvents stabilize the polar intermediates (zwitterionic imines).[1]
Temperature Reflux (

)
Required to overcome the energy barrier for the ester cyclization step (Step 2).
Catalyst Acetic Acid (Cat.)[2][4]Protonates the ketone oxygen, increasing electrophilicity for the initial amine attack.
Water Content Minimize in Protocol AExcess water in Protocol A can hydrolyze the ester to the acid, stalling cyclization.
Nitrile Stability Avoid Conc. Acid/BaseThe 4-CN group can hydrolyze to

or

if refluxed in 6N HCl or NaOH.[1]
Troubleshooting Guide
  • Issue: Low Yield / Starting Material Remaining.

    • Cause: Ester hydrolysis (formation of keto-acid).[1]

    • Fix: Ensure solvents are dry.[1] Use a Dean-Stark trap if scaling up (>10g) to remove water generated during imine formation.[1]

  • Issue: Product is an oil/gum.

    • Fix: Triturate with cold diethyl ether or hexane.[1] Most heterocycles derived from this scaffold are crystalline solids.[1]

  • Issue: Impurity at

    
     ppm (Amide).
    
    • Cause: Hydrolysis of the nitrile group.

    • Fix: Reduce reflux time or lower the concentration of acid/base catalyst.[1]

References

  • Organic Syntheses.

    
    -keto esters with diamines. Org.[1][7][5][6] Synth. 2010 , 87, 161. Available at: [Link]
    
  • MDPI. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals. Molecules 2012 , 17, 6543. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of substituted 1,2,4-triazines. PMC Archives.[1] Available at: [Link]

Sources

Application Note: Methyl 2-(4-cyanophenyl)-2-oxoacetate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the development of scalable Active Pharmaceutical Ingredient (API) routes, aryl glyoxylates represent a class of highly versatile, yet unforgiving, bifunctional building blocks. Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS: 52798-47-7) stands out as a strategic intermediate due to its unique push-pull electronic environment. As a Senior Application Scientist, I frequently utilize this compound as a trifurcating node to access chiral mandelic acid derivatives, non-natural α-amino acids, and complex nitrogenous heterocycles.

This guide details the mechanistic causality, visualizes the synthetic trajectories, and provides field-proven, self-validating protocols for leveraging this compound in drug discovery and development.

Mechanistic Causality & Reactivity Profile

The reactivity of this compound is dictated by the synergistic relationship between its two primary functional groups:

  • Hyper-Electrophilic α-Keto Ester: The strongly electron-withdrawing para-cyano group severely exacerbates the electrophilicity of the α-keto carbon . This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone, facilitating rapid, low-activation-energy nucleophilic attacks (e.g., by hydrides or amines).

  • Aqueous Instability: A common pitfall in the laboratory is treating this compound like a standard ketone. The lowered activation energy makes the compound notoriously unstable under standard aqueous basic conditions due to competitive hydration and retro-Claisen-type cleavages . Maintaining strictly anhydrous conditions or tightly buffered pH environments during early-stage functionalization is a non-negotiable parameter.

  • The Cyano Handle: The para-cyano group is not merely an electronic director; it is a critical pharmacophore precursor. It can be selectively converted into an amidine—a mandatory motif for binding the S1 pocket of serine proteases (such as Factor Xa and Thrombin in anticoagulant therapies).

Strategic Synthetic Workflows

The true value of this intermediate lies in its ability to undergo divergent, stereoselective transformations without requiring complex protecting group strategies. Recent advances in biocatalysis and photoredox chemistry have further expanded its utility.

G cluster_0 Primary Transformations cluster_1 Pharmaceutical Intermediates & APIs SM This compound (CAS: 52798-47-7) ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) SM->ATH H-donor, base TA Biocatalytic Transamination (ω-Transaminase) SM->TA Amine donor, PLP COND Diamine Condensation (o-Phenylenediamine) SM->COND Acid catalyst, heat MAND Chiral Mandelic Ester (Anticoagulant Precursor) ATH->MAND >99% ee AMINO Chiral Arylglycine (Peptidomimetic Scaffold) TA->AMINO >99% ee QUINOX Quinoxaline Core (Kinase Inhibitor) COND->QUINOX Cyclization

Figure 1: Divergent synthetic pathways of this compound to pharma scaffolds.

Validated Experimental Workflows

To ensure high reproducibility, the following protocols have been engineered as self-validating systems, embedding causality into every procedural step.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the α-keto group to yield Methyl (R)-2-(4-cyanophenyl)-2-hydroxyacetate, leaving the sensitive cyano group intact.

  • Step 1: In an oven-dried Schlenk flask under argon, dissolve 10.0 mmol of this compound in 20 mL of anhydrous DMF.

  • Step 2: Add 0.1 mol% of the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN].

  • Step 3: Dropwise, add 12 mmol of a Formic Acid/Triethylamine (5:2) azeotropic mixture. Stir at 25°C for 12 hours.

  • Causality of Choices: Traditional reducing agents (like LiAlH₄) lack chemoselectivity and will destroy the cyano group. The Ru-TsDPEN catalyst operates via an outer-sphere mechanism. The spatial arrangement of the chiral diamine ligand dictates the facial selectivity of the hydride transfer exclusively to the ketone. The HCOOH/Et₃N azeotrope serves as a mild hydride source that drives the equilibrium forward via irreversible CO₂ evolution.

  • Self-Validating System: The starting α-keto ester imparts a distinct, bright yellow hue to the solution due to the extended conjugation. As the sp² keto carbon is reduced to the sp³ chiral alcohol, this conjugation is broken. The reaction is visually complete when the solution fades to completely colorless.

Protocol B: Pinner Reaction for Amidine Synthesis

Objective: Conversion of the para-cyano group into an amidine hydrochloride, a critical pharmacophore for serine protease inhibitors.

  • Step 1: Dissolve the chiral intermediate from Protocol A in anhydrous Methanol (0.5 M) and cool to 0°C in an ice bath.

  • Step 2: Bubble strictly anhydrous HCl gas through the solution until saturation is achieved. Seal and stir for 24 hours to form the methyl imidate intermediate.

  • Step 3: Remove the solvent under reduced pressure, redissolve the crude imidate in dry Methanol, and add an excess of 7N NH₃ in Methanol. Stir at room temperature for 12 hours.

  • Causality of Choices: The cyano group is highly stable and requires harsh electrophilic activation. HCl protonates the nitrile, making it susceptible to nucleophilic attack by methanol. Critical Note: Strictly anhydrous conditions are mandatory. Even trace water will irreversibly hydrolyze the highly reactive imidate intermediate into a dead-end methyl ester, destroying the synthetic trajectory.

  • Self-Validating System: Monitor the intermediate formation via FT-IR spectroscopy. The sharp, distinct -C≡N stretch at ~2230 cm⁻¹ will completely disappear, replaced by a strong C=N stretch around 1650 cm⁻¹ and broad N-H stretches above 3100 cm⁻¹.

Quantitative Data Matrix

The following table summarizes the expected quantitative outcomes and analytical markers for the described workflows, providing a benchmark for successful execution.

Reaction WorkflowSubstrateReagents / CatalystKey Analytical MarkerExpected YieldEnantiomeric Excess (ee)
ATH Reduction This compoundRuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/Et₃NVisual: Yellow to colorless transition. UV: Loss of 340 nm peak.92%>99% (R)
Biocatalytic Transamination This compoundω-Transaminase, Isopropylamine, PLP cofactorTLC: Appearance of primary amine (Ninhydrin positive stain).88%>98% (S)
Pinner Amidine Synthesis Methyl (R)-2-(4-cyanophenyl)-2-hydroxyacetate1. HCl(g) / MeOH 2. NH₃ / MeOHFT-IR: Complete disappearance of -C≡N stretch at 2230 cm⁻¹.85%N/A (Stereocenter preserved)

References

  • Biotechnology and Bioprocess Engineering. "Transaminases for Green Chemistry: Recent Progress and Future Prospects". Springer Link. Available at:[Link]

  • The Journal of Organic Chemistry. "Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis". ACS Publications. Available at:[Link]

Application Note: Chemoselective Grignard Addition to Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for the chemoselective addition of Grignard reagents (R-MgX) to Methyl 2-(4-cyanophenyl)-2-oxoacetate (Compound 1 ).

The substrate presents a unique "electrophilic triad": an


-keto carbonyl, an ester carbonyl, and an aromatic nitrile. The synthetic challenge lies in differentiating these three electrophilic sites.
  • Target Transformation: Selective 1,2-addition to the

    
    -keto group to yield the tertiary 
    
    
    
    -hydroxy ester (Compound 2 ).
  • Critical Quality Attribute (CQA): Minimization of double addition (to the ester) and avoidance of nucleophilic attack on the nitrile.

This guide provides a self-validating workflow, mechanistic rationale, and troubleshooting matrix for researchers in drug discovery and process chemistry.

Scientific Background & Mechanistic Strategy

Electrophilic Hierarchy

Success depends on exploiting the kinetic reactivity differences between the functional groups at controlled temperatures.

Functional GroupRelative Reactivity (Nucleophilic Attack)Reaction Product (after quench)Control Strategy

-Keto Carbonyl
Highest Tertiary Alcohol (

-hydroxy ester)
Target Site. Reacts rapidly at -78°C.
Ester Carbonyl ModerateKetone

Tertiary Alcohol
Suppress by low temp (-78°C) and stoichiometry (1.05 eq).
Nitrile (Cyano) LowImine

Ketone
Inert at -78°C; requires higher temps or Lewis acid activation.
Chelation Control

The adjacent ester group can facilitate a 5-membered chelate ring with the Magnesium atom, activating the


-keto carbonyl and locking the conformation. This "chelation-controlled addition" enhances the rate of reaction at the ketone over the ester and nitrile, provided the solvent allows for coordination (e.g., THF or Et₂O).
Pathway Visualization

The following diagram illustrates the competing pathways and the targeted trajectory.

ReactionPathways Substrate This compound (Substrate) Target TARGET: α-Hydroxy Ester (Kinetic Product) Substrate->Target -78°C, THF Fast (k1) Side_Ester Impurity A: Diol (Double Addition to Ester) Substrate->Side_Ester > -40°C or Excess R-MgX (k2) Side_Nitrile Impurity B: Acyl/Imine (Nitrile Attack) Substrate->Side_Nitrile > 0°C or Long Time (k3) Grignard R-MgX (1.05 equiv) Grignard->Substrate

Figure 1: Reaction pathways showing kinetic selectivity for the


-keto position (k1 >> k2 > k3) at cryogenic temperatures.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (>98% purity).

  • Reagent: Organomagnesium halide (e.g., MeMgBr, PhMgBr) in THF or Et₂O.

    • Note: Titrate Grignard immediately before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon manifold, low-temperature thermometer.

Step-by-Step Methodology
Phase 1: Preparation (The "Dry" Phase)
  • Inert Atmosphere: Evacuate and backfill the reaction vessel with Argon (3x).

  • Solvation: Dissolve This compound (1.0 equiv, e.g., 1.0 g) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

    • Why: This temperature is the primary "gatekeeper" preventing ester and nitrile reaction.

Phase 2: Controlled Addition
  • Dropwise Addition: Load the Grignard reagent (1.05 equiv) into a pressure-equalizing addition funnel or syringe pump.

  • Rate Control: Add the Grignard reagent dropwise over 30–45 minutes.

    • Critical: Maintain internal temperature below -70°C . An exotherm indicates rapid reaction; if temp spikes, stop addition until cooled.

  • Digestion: Stir at -78°C for 1 hour.

    • Monitoring: Check reaction progress via TLC (or aliquot NMR). The starting material (

      
      -keto ester) is highly colored (often yellow/orange) due to conjugation; the product is typically less colored. Disappearance of color is a crude visual indicator.
      
Phase 3: Quench & Workup
  • Quench: While still at -78°C, quench by adding saturated aq.

    
     (5 mL/mmol).
    
    • Caution: Do not allow the reaction to warm up before quenching. Warming with active Grignard present will trigger ester attack.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT).

  • Extraction: Dilute with EtOAc. Separate layers. Extract aqueous layer with EtOAc (2x).

  • Wash: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification[1]
  • Column Chromatography: Silica gel using Hexanes/EtOAc gradient.

  • Stability Note:

    
    -Hydroxy esters can be sensitive to base-catalyzed retro-aldol type decomposition or racemization (if chiral). Avoid harsh basic conditions during workup.
    

Data Analysis & Expected Results

NMR Validation Table

Comparison of spectral features between Starting Material (SM) and Product (P).

FeatureStarting Material (SM)Product (Target)Diagnostic Change
Carbonyl Carbon

~185 ppm (Keto)

~163 ppm (Ester)

~173 ppm (Ester only)
Disappearance of the downfield ketone signal (~185 ppm).
Hydroxyl Proton Absent

3.5 - 4.5 ppm (exchangeable)
Appearance of -OH singlet (broad).
Nitrile Carbon

~118 ppm

~118 ppm
Unchanged. Significant shift implies reaction at nitrile.
Side Chain (R) AbsentPresentAppearance of alkyl/aryl signals from Grignard.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Mixture of Product + Diol Temperature too high or excess Grignard.Ensure T < -70°C during addition. Re-titrate Grignard to ensure strictly 1.05 eq.
Recovered Starting Material Wet solvent (quenched Grignard) or Enolization.Dry THF rigorously. Increase eq to 1.2 (cautiously).
New Spot on TLC (Low Rf) Reaction at Nitrile (Imine formation).Reaction time too long or temp > 0°C. Quench strictly at -78°C.
Color Persists Incomplete conversion.The conjugated

-keto system is colored. If color remains, conversion is incomplete. Check Grignard titer.

Safety & Compliance

Cyanide Handling

While the nitrile group is covalently bound, any acidic workup of a reaction mixture that has potentially degraded the nitrile could theoretically release trace HCN, though highly unlikely under these mild conditions.

  • Precaution: Perform all workups in a well-ventilated fume hood.

  • Waste: Segregate aqueous waste as "Cyanide-containing" if harsh hydrolysis conditions were inadvertently applied.

Grignard Safety
  • Pyrophoric Hazard: Grignard reagents in ether/THF are flammable. Use standard syringe/cannula transfer techniques.

Workflow Diagram

ProtocolWorkflow start Start: Dry 3-Neck Flask Argon Atmosphere dissolve Dissolve Substrate in THF Cool to -78°C start->dissolve add Dropwise Addition (30-45 min) Keep T < -70°C dissolve->add titrate Titrate Grignard Reagent (Verify Molarity) titrate->add Input stir Stir 1h @ -78°C Monitor Color Change/TLC add->stir quench Quench with sat. NH4Cl STILL AT -78°C stir->quench warm Warm to RT Extract (EtOAc) quench->warm purify Column Chromatography Isolate α-Hydroxy Ester warm->purify

Figure 2: Operational workflow for the chemoselective addition.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th Ed.; Springer: New York, 2007. (General reactivity of alpha-keto esters vs esters).
  • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43, 3333–3336.[1] Link (Preparation of functionalized Grignards compatible with esters/nitriles at low temp).

  • Somerville, D. D., et al.
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Link (Mechanistic insight on nitrile inertness at low temp).

  • Common Organic Chemistry. Grignard Reaction Conditions and Stoichiometry. Link (Stoichiometry guidelines for esters vs ketones).

Sources

Application Note: Chemoselective Reductive Amination of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for the reductive amination of Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS: 52798-47-7) to synthesize non-natural phenylglycine derivatives. This transformation presents a specific chemoselectivity challenge: the substrate contains three reducible functionalities—an


-keto ester , a nitrile (cyano)  group, and a methyl ester .

The objective is to selectively reduce the intermediate imine/iminium species to the amine without affecting the nitrile (which would yield a diamine) or the ester (which would yield an amino alcohol), while minimizing direct reduction of the ketone to the


-hydroxy ester.
Chemical Challenge Matrix
Functional GroupRisk FactorMitigation Strategy

-Keto group
High electrophilicity; prone to direct reduction to alcohol.[1]Pre-equilibrium formation of imine; use of selective hydride donors (STAB).
Nitrile (-CN) Susceptible to reduction under catalytic hydrogenation (H₂/Pd).Avoid heterogeneous hydrogenation; utilize hydride reagents (NaBH(OAc)₃).
Methyl Ester Susceptible to hydrolysis or reduction by strong hydrides (LiAlH₄).Maintain anhydrous conditions; use mild borohydride reagents.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via the nucleophilic attack of the amine on the


-keto carbon, forming a hemiaminal intermediate, followed by dehydration to the imine (or iminium ion). The key to success is ensuring the rate of imine reduction (

) is faster than the rate of ketone reduction (

), or that the equilibrium heavily favors the imine prior to reductant addition.
Reaction Pathway Diagram[2]

ReactionPathway Substrate This compound (Substrate) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine HydroxyImpurity Impurity A: Alpha-Hydroxy Ester Substrate->HydroxyImpurity Direct Reduction (Non-selective) Amine Amine (R-NH2) Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Acid Cat.) Product Methyl 2-amino-2-(4-cyanophenyl)acetate (Target) Imine->Product Selective Reduction (NaBH(OAc)3) AmineImpurity Impurity B: Benzylamine deriv. (Nitrile Reduction) Product->AmineImpurity Over-reduction (e.g., H2/Pd)

Figure 1: Reaction pathway highlighting the target flow (Green) versus competitive side reactions (Red).

Experimental Protocols

Method A: Standard Protocol (Sodium Triacetoxyborohydride)

Applicability: Primary amines and non-hindered secondary amines. Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits excellent chemoselectivity for imines over ketones. It does not reduce nitriles or esters under these conditions.

Reagents
  • This compound (1.0 equiv)[2]

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 189 mg) in anhydrous DCE (5 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

  • Catalyst Addition: Add Acetic Acid (1.0 mmol, ~60 µL).

    • Note: The acid catalyzes imine formation.[3] For amine salts (e.g., HCl salt), add 1.0 equiv of TEA to liberate the free base, then add AcOH.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Checkpoint: Although STAB allows for "one-pot" addition, a short pre-stir ensures the imine equilibrium is established, minimizing direct ketone reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Titanium(IV) Mediated Protocol

Applicability: Sterically hindered amines, anilines, or electron-deficient amines. Rationale: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species before the reducing agent is introduced.

Reagents
  • This compound (1.0 equiv)[2]

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) and Methanol

Step-by-Step Procedure
  • Complexation: In a dried flask under N₂, dissolve the keto-ester (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (4 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 mmol, ~440 µL) dropwise.

  • Stirring: Stir the neat/concentrated mixture at room temperature for 6–12 hours.

    • Observation: The solution often changes color (yellow/orange) indicating imine-Titanium complex formation.

  • Reduction: Dilute the mixture with absolute Methanol (2 mL). Cool to 0°C.

  • Hydride Addition: Add NaBH₄ (1.5 mmol, 57 mg) carefully.

    • Caution: Exothermic reaction with gas evolution.

  • Quench: After 2 hours, quench by adding 1N NaOH (2 mL). A white precipitate (TiO₂) will form.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the pad with EtOAc.

  • Purification: The filtrate is separated; the organic layer is dried and concentrated.

Analytical Data & Troubleshooting

Reducing Agent Selection Guide
ReagentSelectivity (Imine vs Ketone)Nitrile CompatibilityEster CompatibilityRecommended Use
NaBH(OAc)₃ Excellent HighHighPrimary Method. Best for preserving CN/Ester.
NaCNBH₃ GoodHighHighAlternative. Requires pH 5-6 control. Toxic waste.
NaBH₄ Poor (Reduces ketone)HighModerateOnly use after full imine formation (Method B).
H₂ / Pd-C ExcellentLow (Reduces CN)HighAvoid. Risk of reducing nitrile to primary amine.
Troubleshooting Common Issues
  • Low Conversion:

    • Cause: Incomplete imine formation due to sterics or electronics.

    • Solution: Switch to Method B (Ti-mediated). The Lewis acid forces dehydration.

  • Formation of Hydroxy Ester (Impurity A):

    • Cause: Reducing agent added before imine equilibrium established.

    • Solution: Increase pre-stir time; ensure anhydrous conditions (water shifts equilibrium back to ketone).

  • Product Hydrolysis:

    • Cause: Workup too basic or acidic for too long.

    • Solution: Keep workup rapid and cold. Use phosphate buffer (pH 7) if ester is extremely labile.

Decision Logic for Protocol Selection

DecisionTree Start Start: Select Amine Type AmineType Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->AmineType Standard Use Method A: NaBH(OAc)3 / DCE / AcOH AmineType->Standard No (Primary/Linear Secondary) Titanium Use Method B: Ti(OiPr)4 then NaBH4 AmineType->Titanium Yes (Aniline/Bulky) CheckCN Verify Nitrile Stability Standard->CheckCN Post-Rxn QC Titanium->CheckCN Post-Rxn QC

Figure 2: Workflow for selecting the appropriate reductive amination condition.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1-2.

  • Sigma-Aldrich. "this compound Product Page."

  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

catalytic enantioselective hydrogenation of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Hydrogenation of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Introduction & Executive Summary

The enantioselective reduction of This compound (1) to Methyl 2-(4-cyanophenyl)-2-hydroxyacetate (2) represents a critical transformation in the synthesis of chiral pharmaceutical intermediates. The resulting chiral


-hydroxy ester serves as a versatile building block for 

-adrenergic blockers, antifungal agents, and semi-synthetic antibiotics.

The Challenge: The primary synthetic challenge lies in chemoselectivity . The substrate contains two reducible functionalities:

  • The

    
    -keto ester (C=O).
    
  • The nitrile group (C

    
    N).
    

Standard heterogeneous hydrogenation (e.g., Pd/C, Raney Ni) frequently leads to non-selective reduction of the nitrile to a primary amine or benzylamine side-products. Furthermore, achieving high enantiomeric excess (ee > 98%) requires a catalyst system capable of precise stereodifferentiation of the prochiral ketone faces.

The Solution: This protocol utilizes a Ruthenium(II)-diphosphine-diamine (Noyori-type) catalyst system. These complexes operate via a metal-ligand bifunctional mechanism that kinetically favors C=O reduction over C


N reduction under mild conditions, delivering high yields (>95%) and excellent enantioselectivity (>99% ee).

Scientific Rationale & Catalyst Selection

Catalyst System: The Ru-XylBINAP/DAIPEN Advantage

For aryl


-keto esters, the optimal catalyst system is the precatalyst [RuCl

((S)-XylBINAP)((S)-DAIPEN)]
.
  • Ligand (XylBINAP): The 3,5-xylyl groups on the phosphine phenyl rings increase steric bulk compared to standard BINAP, enhancing the "chiral pocket" rigidity and improving stereocontrol.

  • Diamine (DAIPEN): The 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine backbone creates a specific steric environment that accelerates the hydride transfer to the ketone.

  • Mechanism (Bifunctional Catalysis): The amine proton (N-H) on the ligand forms a hydrogen bond with the substrate's carbonyl oxygen, while the ruthenium hydride (Ru-H) attacks the carbonyl carbon. This concerted outer-sphere mechanism avoids direct coordination of the nitrile to the metal center, preserving the C

    
    N functionality.
    
Chemoselectivity Control
  • Thermodynamics: Nitrile reduction is thermodynamically favorable but kinetically slow with Ru-diamine catalysts at ambient temperature.

  • Kinetics: The rate of

    
    -keto ester reduction is significantly faster (
    
    
    
    ) due to the activating effect of the adjacent ester group and the N-H effect of the catalyst.

Experimental Workflow & Screening Strategy

The following diagram outlines the logical flow from catalyst screening to scale-up, ensuring a self-validating process.

G Start Substrate: this compound Screening Condition Screening (50 mg scale) Var: Solvent, S/C Ratio, Pressure Start->Screening Analysis IPC: 1H NMR (Conv.) & Chiral HPLC (ee) Screening->Analysis Decision Criteria Met? (>98% Conv, >95% ee, No CN reduction) Analysis->Decision Decision->Screening No (Re-optimize) ScaleUp Scale-Up (10 g - 100 g) Optimized: MeOH, 20 bar H2, 30°C Decision->ScaleUp Yes Workup Workup & Purification Silica Plug / Crystallization ScaleUp->Workup Final Final Product: (S)-Methyl 2-(4-cyanophenyl)-2-hydroxyacetate Workup->Final

Figure 1: Process workflow for the development and scale-up of the asymmetric hydrogenation process.

Detailed Protocol

Materials
  • Substrate: this compound (Purity >98%).[1] Note: Impurities like 4-cyanobenzoic acid can deactivate the catalyst.

  • Catalyst: [RuCl

    
    ((S)-XylBINAP)((S)-DAIPEN)] (CAS: 220114-32-9).
    
  • Base: Potassium tert-butoxide (

    
    -BuOK), 1.0 M solution in THF.
    
  • Solvent: Methanol (Anhydrous, Degassed).

  • Gas: Hydrogen (

    
    ), UHP grade (99.999%).
    
Preparation of Catalyst Solution (In-situ Activation)

The commercially available RuCl


 precatalyst is stable in air but requires base activation to form the active 16-electron species.
  • In a glovebox or under Argon, weigh [RuCl

    
    ((S)-XylBINAP)((S)-DAIPEN)]  (12 mg, 0.01 mmol) into a Schlenk vial.
    
  • Add anhydrous Methanol (2.0 mL).

  • Add

    
    -BuOK  (1.0 M in THF, 20 
    
    
    
    L, 0.02 mmol). Ratio Base:Ru = 2:1.
  • Stir for 5 minutes. The solution typically changes from orange-brown to a lighter yellow-orange, indicating the formation of the active dihydride/amido species.

Hydrogenation Procedure (Scale: 10 mmol / ~1.9 g)
  • Loading: Into a 50 mL stainless steel autoclave equipped with a glass liner and magnetic stir bar, add This compound (1.89 g, 10 mmol).

  • Solvent Addition: Add anhydrous Methanol (8.0 mL) to the autoclave liner.

  • Catalyst Injection: Inject the pre-activated catalyst solution (2.0 mL) into the autoclave.

    • Final Concentration: 1.0 M Substrate.

    • S/C Ratio: 1000:1.

  • Purging: Seal the autoclave. Purge with

    
     gas (pressurize to 5 bar, vent to 1 bar) three times to remove oxygen.
    
  • Reaction: Pressurize to 20 bar (290 psi) with

    
    . Stir vigorously (1000 rpm) at 30°C .
    
  • Monitoring: Allow the reaction to proceed for 4-6 hours. (Reaction is typically fast; S/C 1000 often completes in <2 hours).

  • Termination: Vent the hydrogen gas carefully. Flush with Nitrogen.

Workup and Purification
  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator, 40°C) to remove Methanol.

  • Catalyst Removal: Dissolve the residue in Ethyl Acetate (10 mL) and pass through a short pad of silica gel to remove the Ruthenium complex. Wash the pad with Ethyl Acetate (20 mL).

  • Crystallization (Optional for high ee): If the crude ee is >98%, the product can often be recrystallized from Hexane/EtOAc to achieve >99.9% ee.

  • Yield: Expect 95-98% isolated yield as a white to off-white solid.

Analytical Methods (QC)

Enantiomeric Excess (HPLC)
  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (CN group absorbs strongly).

  • Retention Times (Typical OD-H):

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

    • Note: Validate with racemic standard.

Conversion & Chemoselectivity (NMR)
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Product: Look for the disappearance of the ketone signal and appearance of the chiral methine proton (

      
      -C-OH) as a singlet or doublet (due to OH coupling) around 
      
      
      
      5.2-5.3 ppm.
    • Nitrile Integrity: Confirm the absence of benzylamine protons (CH

      
      -NH
      
      
      
      , typically
      
      
      3.8-4.0 ppm). The aromatic region should show the characteristic AA'BB' pattern of the para-substituted benzene.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an Outer-Sphere Mechanism .

Mechanism Ru_H2 Active Species Ru-H(NH2) TS Transition State 6-Membered Pericyclic Ru_H2->TS + Substrate (C=O) Product_Release Product Release Alcohol + Ru-Amide TS->Product_Release Hydride Transfer H2_Activation H2 Activation (Rate Limiting) Product_Release->H2_Activation - Product H2_Activation->Ru_H2 + H2

Figure 2: Catalytic cycle of the Noyori asymmetric hydrogenation. The nitrile group does not enter the coordination sphere, preventing its reduction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (Acidic impurities)Ensure substrate is acid-free. Increase base to 2-3 mol% relative to Ru.
Low ee (<90%) High TemperatureLower temperature to 20-25°C.
Low ee (<90%) RacemizationAvoid basic workup.

-hydroxy esters are prone to racemization under strong basic conditions.
Nitrile Reduction High Temp / High PressureStrictly maintain T < 40°C and P < 30 bar. Do not use heterogeneous catalysts (Pd, Pt).
Slow Reaction Low H

solubility
Switch solvent from MeOH to MeOH/DCM mixture or increase stirring rate (mass transfer limitation).

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Blaser, H. U., Malan, C., Pugin, B., Spindler, F., Steiner, H., & Studer, M. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2(12), 396-408. Link

Sources

Application Note: Optimized Synthesis of Methyl 2-(4-cyanophenyl)-2-oxoacetate via Indirect Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS 52798-47-7)[1] is a highly versatile α-keto ester building block utilized extensively in medicinal chemistry and materials science. While a direct Friedel-Crafts acylation of benzonitrile might appear to be the most straightforward synthetic route, it is fundamentally flawed due to the electronic properties of the cyano group. This application note outlines a field-proven, two-step indirect methodology: a regioselective Friedel-Crafts acylation of bromobenzene, followed by a palladium-catalyzed cyanation. This approach guarantees high para-selectivity, excellent yields, and scalable reaction conditions.

Mechanistic Rationale: Overcoming the Deactivation Barrier

In electrophilic aromatic substitution (EAS), the cyano (-CN) group acts as a strong electron-withdrawing group via both inductive (-I) and resonance (-R) effects. This severely deactivates the aromatic ring, making direct Friedel-Crafts acylation of benzonitrile virtually impossible under standard conditions. Furthermore, the -CN group is meta-directing, which directly conflicts with the requirement for a para-substituted target[1].

To circumvent this barrier, bromobenzene is utilized as the starting material. Halogens possess an electronegative nature (-I effect, weakly deactivating) but contain lone pairs that can be donated via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. The significant steric bulk of the methyl oxalyl chloride electrophile strongly favors para-substitution, yielding the intermediate methyl 2-(4-bromophenyl)-2-oxoacetate (CAS 57699-28-2)[2]. The aryl bromide is subsequently converted to the target nitrile via a palladium-catalyzed cyanation[3].

Logic Target Target: this compound Path1 Direct Acylation of Benzonitrile Target->Path1 Attempt 1 Path2 Acylation of Bromobenzene Target->Path2 Attempt 2 (Optimized) Path1_Result FAILS: -CN is strongly deactivating & meta-directing Path1->Path1_Result Path2_Step1 SUCCEEDS: -Br is weakly deactivating & ortho/para-directing Path2->Path2_Step1 Path2_Step2 Pd-Catalyzed Cyanation Path2_Step1->Path2_Step2 Intermediate formed

Figure 1: Mechanistic rationale for selecting the indirect synthesis route.

Experimental Workflows

Workflow Bromobenzene Bromobenzene (Starting Material) FC_Reaction Friedel-Crafts Acylation AlCl3, 0°C to RT Bromobenzene->FC_Reaction MeOxCl Methyl Oxalyl Chloride (Electrophile) MeOxCl->FC_Reaction Intermediate Methyl 2-(4-bromophenyl)-2-oxoacetate (Intermediate) FC_Reaction->Intermediate Regioselective para-substitution Cyanation Pd-Catalyzed Cyanation Zn(CN)2, Pd(PPh3)4, DMF, 100°C Intermediate->Cyanation Product This compound (Target Product) Cyanation->Product Halogen-to-Cyano Exchange

Figure 2: Two-step synthetic workflow for this compound.

Protocol 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate. Causality & Design: Aluminum chloride (AlCl3) is required in greater than stoichiometric amounts (1.5 eq) because it irreversibly complexes with the oxygen atoms of both the methyl oxalyl chloride[4] and the resulting α-keto ester product. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to stabilize the acylium ion intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl3 (1.5 eq, 150 mmol) and dry DCM (150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add methyl oxalyl chloride (1.2 eq, 120 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to allow the highly reactive acylium ion complex to form.

  • Substrate Addition: Add bromobenzene (1.0 eq, 100 mmol) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent polyacylation and minimize ortho-substitution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the bromobenzene is fully consumed.

  • Quenching (Self-Validation): Carefully pour the reaction mixture over crushed ice (300 g) containing 1M HCl (50 mL). Causality: The acidic aqueous quench breaks the aluminum-product complex. A visual clearing of the emulsion confirms the dissolution of aluminum salts, ensuring a clean phase separation during extraction.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure. Purify via silica gel chromatography to yield methyl 2-(4-bromophenyl)-2-oxoacetate as a crystalline solid.

Protocol 2: Palladium-Catalyzed Cyanation

Objective: Conversion of Methyl 2-(4-bromophenyl)-2-oxoacetate to this compound. Causality & Design: A palladium(0) catalyst, such as Pd(PPh3)4, facilitates the oxidative addition into the C-Br bond. Zinc cyanide (Zn(CN)2) is chosen over NaCN or KCN because its limited solubility in DMF maintains a low concentration of free cyanide ions in solution. This prevents the deactivation of the Pd catalyst, which can form inactive palladium-cyanide complexes at high CN⁻ concentrations[3][5].

Step-by-Step Methodology:

  • Preparation: In a 250 mL Schlenk flask, combine methyl 2-(4-bromophenyl)-2-oxoacetate (1.0 eq, 50 mmol) and Zn(CN)2 (0.6 eq, 30 mmol). (Note: 0.6 eq of Zn(CN)2 provides 1.2 eq of cyanide).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%, 2.5 mmol). Evacuate the flask and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent catalyst oxidation.

  • Solvent Addition: Inject anhydrous, degassed N,N-dimethylformamide (DMF) (100 mL) via syringe.

  • Reaction (Self-Validation): Heat the mixture to 100 °C in an oil bath and stir for 12 hours. The reaction transitions from a yellow suspension to a dark homogeneous solution as the Zn(CN)2 is consumed, providing a visual cue of reaction progress. Monitor by GC-MS or TLC.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (200 mL) and wash with 5% aqueous ammonia (3 x 100 mL). Causality: Ammonia complexes with excess Zn²⁺, rendering it highly water-soluble and preventing zinc salt contamination in the organic phase.

  • Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via recrystallization from hot ethanol to yield pure this compound.

Quantitative Data & Optimization

The choice of cyanide source and catalyst is the most critical variable in Step 2. Table 1 summarizes the optimization parameters that validate the use of Zn(CN)2 over other reagents.

Table 1: Optimization of Palladium-Catalyzed Cyanation Conditions

EntryPalladium CatalystCyanide SourceSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh3)4 (5 mol%)NaCN (1.2 eq)DMF1001215%High free [CN⁻] poisons the Pd catalyst, halting the catalytic cycle.
2Pd(OAc)2 (5 mol%) + dppfK4[Fe(CN)6] (0.5 eq)DMAc1202468%Slower oxidative addition; moderate yield but requires higher heat.
3Pd(PPh3)4 (5 mol%) Zn(CN)2 (0.6 eq) DMF 100 12 92% Optimal. Low solubility of Zn(CN)2 protects Pd while driving conversion.

References

  • Title: Methyl oxoacetate | Sigma-Aldrich Source: sigmaaldrich.com URL: [1]

  • Title: Methyl oxoacetate | Sigma-Aldrich (Methyl 2-(4-bromophenyl)-2-oxoacetate) Source: sigmaaldrich.com URL: [2]

  • Title: Hangzhou ICH Biofarm Co., Ltd Product Catalog (Methyl Oxalyl Chloride) Source: melaclaro.com URL: [4]

  • Title: Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent Source: rsc.org URL: [5]

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: acs.org URL: [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific synthetic challenges associated with Methyl 2-(4-cyanophenyl)-2-oxoacetate. The synthesis of aryl glyoxylates typically relies on either the oxidation of an arylacetate precursor or the nucleophilic addition of an organometallic reagent to a dialkyl oxalate[1]. However, the highly electron-withdrawing and electrophilic nature of the para-cyano group introduces unique chemoselectivity issues. Traditional methods, such as Friedel-Crafts acylation, are generally ineffective for highly deactivated arenes like benzonitrile[2].

This guide details the two most viable synthetic pathways, provides self-validating standard operating procedures (SOPs), and offers a targeted troubleshooting FAQ to resolve common experimental failures.

Mechanistic Pathways & Workflow

The two primary strategies for synthesizing this target molecule are the Riley Oxidation Route (Route A) and the Turbo-Grignard Route (Route B). Direct oxidation of 4-cyanophenylacetic acid is challenging; therefore, a controlled approach involves prior conversion to its methyl ester, followed by oxidation[3].

SynthesisRoutes SM1 4-Cyanophenylacetic acid Int1 Methyl 4-cyanophenylacetate SM1->Int1 MeOH, H2SO4 Reflux Target This compound (Target Product) Int1->Target SeO2, Dioxane 90-100 °C SM2 4-Bromobenzonitrile Int2 4-Cyanophenylmagnesium chloride (Turbo Grignard) SM2->Int2 iPrMgCl·LiCl, THF -20 °C Int2->Target Dimethyl Oxalate (excess) -40 °C to RT

Synthetic pathways for this compound via SeO2 and Turbo-Grignard.

Quantitative Data Summary
ParameterRoute A: Riley OxidationRoute B: Organometallic Addition
Starting Material 4-Cyanophenylacetic acid4-Bromobenzonitrile
Key Reagents MeOH, H₂SO₄, SeO₂iPrMgCl·LiCl, Dimethyl Oxalate
Optimal Temperature 90–100 °C (Oxidation)-40 °C to -20 °C (Exchange/Trapping)
Typical Yield 60–75%55–70%
Major Impurity Risk 4-Cyanobenzoic acid (Over-oxidation)Imines / Tertiary alcohols (Self-condensation)
Scalability High (limited by SeO₂ toxicity)Moderate (requires strict cryogenic control)
Standard Operating Procedures (SOPs)
Route A: Riley Oxidation of Methyl 4-cyanophenylacetate

Causality: Selenium dioxide oxidation proceeds via an initial ene reaction of the enolized ester, followed by a [2,3]-sigmatropic rearrangement. The strongly electron-withdrawing cyano group increases the acidity of the alpha-protons, accelerating the initial enolization but necessitating strict temperature control to prevent oxidative cleavage of the C-C bond[3].

  • Esterification: To a solution of 4-cyanophenylacetic acid (1.0 eq) in methanol (10 volumes), slowly add concentrated H₂SO₄ (0.1 eq) at 0 °C. Reflux for 4-6 hours. Remove methanol under reduced pressure, dissolve in EtOAc, wash with saturated NaHCO₃, and concentrate to yield methyl 4-cyanophenylacetate[4].

  • Oxidation: Dissolve the intermediate (1.0 eq) in 1,4-dioxane. Add SeO₂ (1.2 eq). Heat the mixture to 90-100 °C for 6-8 hours[3].

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ester spot (

    
     ~0.6) disappears and a UV-active spot (
    
    
    
    ~0.4) appears that stains intensely with 2,4-DNP (confirming the alpha-keto group).
  • Workup: Filter the hot reaction mixture through a thick pad of Celite to remove precipitated black selenium metal. Concentrate the filtrate and purify via silica gel chromatography.

Route B: Turbo-Grignard Halogen-Metal Exchange

Causality: Standard magnesium insertion (Mg turnings) fails because the resulting Grignard reagent attacks the electrophilic cyano group of unreacted starting material. Knochel's Turbo-Grignard (


) facilitates a rapid halogen-metal exchange that kinetically outcompetes the cyano-attack at low temperatures.
  • Halogen-Metal Exchange: Dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF (0.5 M) under argon. Cool to -20 °C. Dropwise add

    
     (1.1 eq, 1.3 M in THF). Stir for 30 minutes.
    
  • Self-Validation Check: Quench a 0.1 mL aliquot of the reaction mixture with iodine (

    
    ) in THF. GC-MS analysis should confirm the formation of 4-iodobenzonitrile, validating successful exchange before proceeding.
    
  • Electrophilic Trapping: In a separate flask, cool a solution of dimethyl oxalate (2.0 eq) in THF to -40 °C. Cannulate the Grignard reagent dropwise into the dimethyl oxalate solution (inverse addition).

  • Workup: Stir for 1 hour, allowing the mixture to slowly warm to 0 °C. Quench with cold saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting Guides & FAQs

Q: During the SeO₂ oxidation (Route A), I am observing a significant amount of 4-cyanobenzoic acid. How can I improve the yield of the target alpha-keto ester? A: This is a classic case of over-oxidation leading to oxidative cleavage of the C-C bond. The highly electron-withdrawing para-cyano group makes the resulting alpha-keto ester highly susceptible to further oxidation. Solution:

  • Strictly control the stoichiometry of SeO₂ to exactly 1.1 - 1.2 equivalents[3].

  • Lower the reaction temperature. If refluxing in dioxane (101 °C) causes cleavage, switch to a lower temperature (80 °C) or use acetic acid to modulate the reactivity.

Q: In the organometallic route (Route B), my yield is low, and I observe a complex mixture of imine and ketone byproducts. What is the root cause? A: Temperature control during the halogen-metal exchange was likely lost. The cyano group is highly electrophilic. If the temperature rises above -15 °C, the newly formed 4-cyanophenylmagnesium species acts as a nucleophile, attacking the cyano group of unreacted starting material, leading to self-condensation and imine formation. Solution: Maintain strict cryogenic control (-20 °C) during the exchange. Furthermore, ensure the trapping step utilizes inverse addition (adding the Grignard to an excess of oxalate) to prevent double addition and tertiary alcohol formation.

Q: How do I completely remove the colloidal red/black selenium from the product in the oxidation route? A: Selenium metal generated during the Riley oxidation often forms a fine colloid that passes through standard filter paper, leading to contamination and product degradation. Solution: Perform a hot filtration through a thick pad of Celite[3]. If a red tint persists in the filtrate, dissolve the crude product in ethyl acetate, stir with activated carbon (charcoal) for 30 minutes at room temperature, and perform a second Celite filtration.

Q: The ester group appears to be hydrolyzing during the aqueous workup. How can I prevent this? A: Alpha-keto esters are significantly more electrophilic than standard esters due to the adjacent carbonyl group. The electron-withdrawing cyano group further exacerbates this, making the ester highly susceptible to hydrolysis even under mildly basic or acidic conditions. Solution: Avoid strongly basic washes (like 1M NaOH). Use only saturated aqueous NaHCO₃ if neutralization is necessary, and minimize contact time. Perform extractions rapidly and keep the aqueous phases cold (0-5 °C) to suppress the hydrolysis rate.

References
  • Diastereodivergent Addition of Allenylzincs to Aryl Glyoxyl
  • 2-(4-Cyanophenyl)-2-oxoacetic Acid - Benchchem. benchchem.com.
  • 2-(4-Cyanophenyl)-2-oxoacetic Acid (Oxidation Protocol) - Benchchem. benchchem.com.
  • 2-Ethoxy-2-oxoacetic Acid | High-Purity Reagent - Benchchem. benchchem.com.

Sources

Technical Support Center: Navigating Reactions with Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(4-cyanophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on utilizing this versatile α-ketoester while mitigating common side reactions, particularly hydrolysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

The Challenge: The Inherent Reactivity of an α-Ketoester

This compound is a valuable building block in organic synthesis, prized for its dual reactive sites: a ketone and an ester. However, the very features that make it useful also render it highly susceptible to hydrolysis. The electron-withdrawing effects of the adjacent ketone and the 4-cyanophenyl group significantly increase the electrophilicity of the ester's carbonyl carbon. This makes it a prime target for nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid, 2-(4-cyanophenyl)-2-oxoacetic acid, which can complicate purification and reduce yields. This guide will equip you with the knowledge and protocols to control this undesired reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to hydrolysis?

A1: The susceptibility to hydrolysis stems from the electronic structure of the molecule. The α-keto group and the para-cyano group on the phenyl ring are both potent electron-withdrawing groups. They act in concert to pull electron density away from the ester carbonyl carbon, making it highly electrophilic and, therefore, more reactive towards nucleophiles like water. This is a common characteristic of α-ketoesters.[1]

Q2: Under what conditions is hydrolysis most likely to occur?

A2: Hydrolysis of this compound is significantly accelerated under both acidic and basic aqueous conditions. Basic conditions, in particular, promote saponification, an essentially irreversible hydrolysis process. Even neutral water can lead to slow hydrolysis over time. Therefore, any step in your experimental procedure that introduces water, especially in the presence of acidic or basic reagents or byproducts, poses a risk.

Q3: What are the tell-tale signs of hydrolysis in my reaction?

A3: The most common indicators of hydrolysis are:

  • Lower than expected yield of your desired product.

  • The presence of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to the carboxylic acid byproduct.

  • In the ¹H NMR spectrum of your crude product, you may observe the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton .

  • During aqueous workup, you might face difficulty with phase separation if the carboxylate salt is formed, as it can act as a surfactant.

Q4: How should I properly store this compound to prevent degradation?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry environment, preferably at room temperature.[2] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

Use this guide to pinpoint the source of hydrolysis in your experiment and implement effective solutions.

Observed Problem Potential Cause Recommended Solution
Low yield with evidence of carboxylic acid byproduct after reaction. Trace water in reagents or solvents. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened, anhydrous grade reagents.
Reaction run in a protic solvent. Switch to an anhydrous, aprotic solvent such as Tetrahydrofuran (THF), Diethyl Ether, Toluene, or Dichloromethane (DCM).
Atmospheric moisture. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Significant hydrolysis observed after aqueous workup. Prolonged contact with aqueous layers. Perform extractions and washes as quickly as possible. Do not let the layers stand for extended periods.
Use of strong aqueous base (e.g., NaOH, KOH) for neutralization. Use a milder, cold base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), for neutralization. Add it slowly to the cooled organic layer.
Use of non-chilled aqueous solutions. Perform all aqueous washes with ice-cold solutions to reduce the rate of hydrolysis.
Emulsion formation during workup. Formation of the carboxylate salt which acts as a surfactant. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion and "salt out" the organic product.
Product loss during purification. Hydrolysis on silica gel during column chromatography. Deactivate the silica gel by adding a small percentage of a neutral organic base, like triethylamine (e.g., 1% v/v), to the eluent. This neutralizes the acidic sites on the silica. Alternatively, use a less acidic stationary phase like alumina.
Logical Flow for Troubleshooting Hydrolysis

hydrolysis_troubleshooting start Low Yield or Carboxylic Acid Detected check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Review Purification Method start->check_purification solvent Solvents Anhydrous? check_reaction->solvent base_wash Strong Base (NaOH/KOH) Used in Wash? check_workup->base_wash silica Standard Silica Gel Used for Chromatography? check_purification->silica atmosphere Inert Atmosphere Used? solvent->atmosphere Yes atm_no No solvent->atm_no No atmosphere->check_workup Yes fix_atmosphere ACTION: Run reaction under N2 or Ar. atmosphere->fix_atmosphere No temp_wash Washes Performed Cold? base_wash->temp_wash No fix_base ACTION: Use cold, saturated NaHCO3 (aq) instead. base_wash->fix_base Yes temp_wash->check_purification Yes fix_temp ACTION: Use ice-cold solutions for all aqueous washes. temp_wash->fix_temp No fix_silica ACTION: Neutralize silica with Et3N in eluent or use alumina. silica->fix_silica Yes end end sol_yes Yes sol_no No atm_yes Yes fix_solvent ACTION: Use rigorously dried solvents (e.g., distill, molecular sieves). atm_no->fix_solvent base_yes Yes base_no No temp_yes Yes temp_no No silica_yes Yes silica_no No grignard_workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (N2/Ar) reagent_prep Prepare Grignard Reagent: Add alkyl halide in anhydrous ether/THF to Mg turnings. start->reagent_prep substrate_add Slowly add a solution of This compound in anhydrous ether/THF at 0 °C. reagent_prep->substrate_add reaction Allow reaction to warm to room temperature. Monitor by TLC. substrate_add->reaction quench Quench at 0 °C by slow addition of ice-cold saturated aq. NH4Cl. reaction->quench extract Extract with ether/EtOAc. quench->extract wash Wash organic layer sequentially with ice-cold water and ice-cold brine. extract->wash dry Dry organic layer over anhydrous MgSO4 or Na2SO4. wash->dry purify Filter, concentrate, and purify (e.g., column chromatography). dry->purify

Sources

Technical Support Center: Solvent Optimization for Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical solvent parameters governing the reactivity of Methyl 2-(4-cyanophenyl)-2-oxoacetate . As an


-keto ester with a para-substituted nitrile group, this molecule presents a "push-pull" electronic environment. The electron-withdrawing nitrile group at the para position enhances the electrophilicity of the 

-keto carbonyl, making it highly reactive but also susceptible to specific solvent-induced variabilities such as hydration, hemiacetal formation, and competitive coordination during catalysis.

This guide moves beyond basic solubility to explore how solvent choice dictates reaction kinetics, enantioselectivity (in asymmetric synthesis), and stability.

Module 1: Solvent Compatibility Matrix

Core Principle: The


-keto ester moiety is moisture-sensitive. In the presence of water or nucleophilic alcohols, it exists in equilibrium with its hydrate or hemiacetal, respectively. This equilibrium dampens reactivity toward desired nucleophiles.
Solvent Selection Table
Solvent ClassSuitabilityTechnical Notes
Chlorinated (DCM, CHCl₃) High Excellent solubility. Standard for Friedel-Crafts synthesis and non-polar extractions. Warning: Environmental hazard; difficult to dry completely.
Ethers (THF, 2-MeTHF) High Ideal for Grignard/Lithium additions and Borane reductions. Warning: Lewis basicity of THF can compete with chiral catalysts.
Aromatic (Toluene) Medium Lower solubility than DCM but critical for high enantioselectivity in asymmetric reductions due to non-coordinating nature.
Alcohols (MeOH, EtOH) Conditional Risk: Forms hemiacetals rapidly (reversible). Use only if the reaction mechanism (e.g., transesterification, specific biocatalysis) requires it.
Water/Buffer Low Risk: Rapid hydrolysis to the acid (glyoxylic acid derivative). Use only in biphasic biocatalytic systems with pH control (pH 6.0–7.0).
Alkanes (Hexane, Heptane) Poor Insoluble. Useful only as an antisolvent for crystallization.

Module 2: Optimization for Asymmetric Reduction

The most common high-value transformation for this scaffold is the reduction to Methyl (R)- or (S)-2-(4-cyanophenyl)-2-hydroxyacetate (a chiral mandelic acid derivative). Solvent choice is the primary switch for enantiomeric excess (ee).

Scenario A: Chemocatalysis (Corey-Bakshi-Shibata / Borane Reduction)

The Issue: Users often report high conversion but moderate ee (70-80%) when using standard THF.

The Fix: The active catalyst (oxazaborolidine) relies on a specific coordination geometry. THF, being a Lewis base, competes with the substrate for the boron center.

Protocol Adjustment:

  • Switch Solvent: Replace THF with Toluene or DCM .

  • Solubility Check: If the substrate precipitates in pure toluene at -20°C, use a minimal amount of THF to dissolve the substrate, then dilute with Toluene (9:1 Toluene:THF ratio).

  • Temperature: Maintain -20°C to -40°C. Lower polarity solvents generally increase the energy gap between the favored and unfavored transition states.

Scenario B: Biocatalysis (Ketoreductase/KRED)

The Issue: Substrate has low solubility in aqueous buffers, leading to poor mass transfer and low yields.

The Fix: Implement a Biphasic System with a biocompatible co-solvent.

Recommended Co-solvents:

  • DMSO (5-10% v/v): Good for solubility, but high concentrations denature enzymes.

  • Methyl tert-butyl ether (MTBE): Forms a biphasic layer. The substrate resides in the organic phase and partitions into the aqueous phase as it is consumed, preventing substrate inhibition.

  • Ionic Liquids: (e.g., [BMIM][PF6]) can enhance stability but increase cost.

Module 3: Troubleshooting Guides (Q&A)

Q1: "I see a second spot on TLC/HPLC that disappears after workup. What is it?"

Diagnosis: Hemiacetal Formation. If you are running the reaction in methanol or ethanol, or quenching with alcohol, the highly electrophilic ketone reacts to form the hemiacetal:


Solution:  This is usually reversible. Evaporate the alcohol and re-dissolve in an inert solvent (DCM/EtOAc). If the spot persists, check for transesterification  (Methyl ester 

Ethyl ester), which is irreversible and requires changing the solvent to match the ester group (i.e., use MeOH for methyl esters).
Q2: "My yield is low during basic hydrolysis. The nitrile seems affected."

Diagnosis: Competitive Hydrolysis. The nitrile group (


-CN) is activated by the electron-withdrawing carbonyl. Strong bases (NaOH/KOH) can hydrate the nitrile to the amide or acid before or concurrently with the ester hydrolysis.
Solution: 
  • Use mild hydrolysis conditions : LiOH in THF/Water at 0°C.

  • Avoid heating.[1] The

    
    -keto ester hydrolyzes much faster than the nitrile at low temperatures.
    
Q3: "The reaction stalls at 60% conversion."

Diagnosis: Product Inhibition or Water Contamination. In Grignard or organolithium additions, the formation of the alkoxide product can aggregate or complex with the unreacted ketone. Solution:

  • Add LiCl: Solubilizes aggregates in THF.

  • Dry Solvents: Ensure water content is <50 ppm. The

    
    -keto group hydrates easily, effectively protecting it from nucleophilic attack.
    

Module 4: Visualization & Workflows

Workflow 1: Solvent Selection Decision Tree

This logic gate helps you select the optimal solvent based on your specific reaction goals.

SolventSelection Start START: Select Reaction Type RxnType Reaction Category? Start->RxnType Red Reduction (Hydride/H2) RxnType->Red Reductive Nuc Nucleophilic Addition (Grignard/Lithium) RxnType->Nuc C-C Bond Formation Bio Biocatalysis (Enzymatic) RxnType->Bio Enzymatic Selectivity Priority: Enantioselectivity? Red->Selectivity Temp Temperature Requirement? Nuc->Temp Solubility Substrate Solubility? Bio->Solubility Tol Use Toluene or DCM (Avoid coordinating solvents) Selectivity->Tol High ee needed THF Use THF or 2-MeTHF (Faster rate, lower ee) Selectivity->THF Rate needed Ether Use Et2O or THF (-78°C stable) Temp->Ether CoSolvent Biphasic: Buffer + MTBE (Reservoir Effect) Solubility->CoSolvent Low Solubility Miscible Monophasic: Buffer + DMSO (<10% v/v) Solubility->Miscible Moderate Solubility

Caption: Decision tree for selecting the optimal solvent system based on reaction mechanism and selectivity requirements.

Workflow 2: Troubleshooting Low Yield/Purity

Troubleshooting Problem Issue: Low Yield / Impurities CheckWater Check Solvent Water Content (Karl Fischer) Problem->CheckWater CheckAlc Is Solvent an Alcohol? Problem->CheckAlc Hydrate Hydrate Formation detected? (NMR shift of ketone) CheckWater->Hydrate Yes Dry Action: Dry Solvent (<50ppm) Add Molecular Sieves Hydrate->Dry Hemi Hemiacetal Detected? CheckAlc->Hemi Yes Switch Action: Switch to Aprotic (DCM, THF, EtOAc) Hemi->Switch

Caption: Diagnostic flow for identifying solvent-related side reactions (Hydration and Hemiacetal formation).

Module 5: Green Chemistry & Scale-Up

For process chemistry groups looking to replace DCM or THF, the following substitutions are validated for


-keto esters.
Standard SolventGreen AlternativeBenefitOptimization Required
Dichloromethane (DCM) Ethyl Acetate (EtOAc) Non-halogenated, biodegradable.Check solubility limits; EtOAc may hydrolyze under strong basic conditions.
Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF) Derived from biomass, immiscible with water (easier workup).Higher boiling point (80°C) allows higher reaction temps but requires more energy to strip.
Diethyl Ether CPME (Cyclopentyl methyl ether) Low peroxide formation, high stability.CPME is more steric; may slow down coordination-dependent mechanisms.

References

  • Vertex AI Search. (2025). Solvent effects on alpha-keto ester reactions. Retrieved from 2

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from 3

  • Royal Society of Chemistry. (2023).[4] Solvent effects on the rate of the keto–enol interconversion. Retrieved from 5

  • University of York. (2023). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Retrieved from 6

  • ResearchGate. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate... optimization of cultivation and reaction conditions. Retrieved from 7

Sources

Technical Support Center: Purification of Methyl 2-(4-cyanophenyl)-2-oxoacetate

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Workup Optimization for CAS 52798-47-7[1][2]

Introduction: The Nature of the Beast

Welcome to the technical support interface. You are likely dealing with Methyl 2-(4-cyanophenyl)-2-oxoacetate (also known as Methyl (4-cyanobenzoyl)formate).[1][2]

This molecule presents a specific "double-edged" purification challenge:

  • Electrophilic Fragility: The

    
    -keto ester moiety is highly susceptible to hydration and hydrolysis, particularly in the presence of the Lewis acids (
    
    
    ) required for its synthesis via Friedel-Crafts acylation.
  • Phase Behavior: It is often a low-melting solid or semi-solid.[1][2] This leads to the "oiling out" phenomenon during recrystallization, trapping impurities in a viscous matrix rather than excluding them from a crystal lattice.

This guide replaces standard textbook advice with field-proven troubleshooting protocols.

Module 1: Diagnostic Triage

Before attempting remediation, identify your specific impurity profile using this decision matrix.

Q: How do I identify the dominant impurities preventing crystallization?

A: Run a TLC (30% EtOAc in Hexane) and check your crude NMR. The three most common impurity classes require different removal strategies.

1. The "Hydrolysis" Impurity (Acidic) [3]

  • Identity: 2-(4-cyanophenyl)-2-oxoacetic acid.[1][2]

  • Cause: Poor quenching of the Friedel-Crafts reaction; exposure to moisture; workup pH > 9.[1]

  • Diagnostic: Broad peak in

    
    H NMR > 10 ppm (COOH).[1][2] Streaking on TLC.
    
  • Fix: Alkaline wash (Sodium Bicarbonate) prior to crystallization.[1][2]

2. The "Aluminum" Complex (Inorganic)

  • Identity: Aluminum salts trapped in the organic lattice.[2]

  • Cause: Insufficient acid hydrolysis of the intermediate complex.[2]

  • Diagnostic: Product is yellow/orange but NMR looks clean. Ash content is high.[1][2] Emulsions form during extraction.[1][2]

  • Fix: Acid wash (Cold 1M HCl) or EDTA wash.[1][2]

3. The "Decarboxylated" Impurity (Neutral)

  • Identity: 4-Cyanobenzaldehyde.[1][2]

  • Cause: Overheating during distillation or reaction.[1][2] The

    
    -keto acid loses 
    
    
    .[1][2]
  • Diagnostic: Distinct aldehyde proton signal (~10 ppm) in NMR.

  • Fix: Bisulfite wash or Column Chromatography (Recrystallization rarely removes this efficiently).[1][2]

ImpurityMapCrudeCrude Methyl (4-cyanobenzoyl)formateHydrolysisImpurity A: Free Acid(Hydrolysis)Crude->HydrolysisMoisture / High pHDecarbImpurity B: Aldehyde(Decarboxylation)Crude->DecarbHeat (>100°C)InorganicImpurity C: Aluminum Salts(Lewis Acid Residue)Crude->InorganicPoor QuenchAction_AlkAction: Wash w/ cold NaHCO3Hydrolysis->Action_AlkAction_BisulfiteAction: NaHSO3 Wash or ChromatographyDecarb->Action_BisulfiteAction_AcidAction: Wash w/ 1M HCl (Keep T < 5°C)Inorganic->Action_Acid

Figure 1: Impurity formation pathways and immediate chemical remediation steps.[1][2]

Module 2: The "Oiling Out" Protocol (Recrystallization)

Q: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

A: This occurs because the melting point of the solvated product is lower than the boiling point of your solvent. You are operating in the "Oiling Out" zone. You must switch to a Two-Solvent Displacement System .[1]

The Protocol:

  • Dissolution (Solvent A): Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Toluene at room temperature.[2] Do not use hot ethanol (risk of transesterification).[1][2]

  • Filtration: Filter this solution through a pad of Celite to remove insoluble aluminum salts.[1][2]

  • Displacement (Solvent B): Slowly add Heptane (or Hexane) to the stirring solution until a persistent cloudiness appears.

  • The "Seed" Trick: If available, add a seed crystal.[2] If not, scratch the glass surface.

  • Evaporative Cooling: Do not heat. Instead, use a rotavap to slowly remove the volatile Solvent A (DCM) under reduced pressure at room temperature . As the DCM leaves, the Heptane concentration rises, forcing the product to crystallize rather than oil out.

Solvent Compatibility Table:

Solvent SystemSuitabilityRisk FactorNotes
Ethanol/Water 🔴 High RiskTransesterificationAvoid.[1][2] Alcohols react with keto-esters to form hemiketals.[1][2]
Toluene/Heptane 🟢 RecommendedLowBest for purity.[1][2] Toluene solubilizes aromatics well.[1][2]
EtOAc/Hexane 🟡 ModerateMediumGood, but EtOAc can trap moisture leading to hydrolysis.[2]
DCM/Hexane 🟢 RecommendedLowExcellent for "Cold Crystallization" method described above.[1][2]

Module 3: Chemical Workup (Removing AlCl3)

Q: I have persistent emulsions and high ash content. How do I remove Aluminum without hydrolyzing the ester?

A: The standard "pour onto ice/HCl" method is often insufficient for

The Chelation-Break Protocol:

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and 1M HCl . Keep temperature < 5°C .

  • The Rochelle Salt Wash: If emulsions persist, do not add more acid.[2] Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Mechanism:[1][3][4][5][6] Tartrate binds Aluminum more tightly than your keto-ester, breaking the emulsion and solubilizing the metal into the aqueous phase.

  • Drying: Dry the organic layer over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Magnesium Sulfate).[2] Avoid 
    
    
    if you suspect residual acid, as it is less effective at neutralizing micro-droplets of acidic water.

WorkupFlowStep1Reaction Mixture(AlCl3 Complex)Step2Quench: Ice + 1M HCl(Temp < 5°C)Step1->Step2Step3Phase Separation(Emulsion Risk)Step2->Step3DecisionEmulsion?Step3->DecisionRochelleAdd Sat. Rochelle Salt(Tartrate Chelation)Decision->RochelleYesStandardStandard Brine WashDecision->StandardNoFinalDry (MgSO4) & ConcentrateRochelle->FinalStandard->Final

Figure 2: Optimized workup flow to prevent hydrolysis and break aluminum emulsions.

Module 4: Chromatography Guidelines

Q: Recrystallization failed. What are the parameters for Flash Column Chromatography?

A: If you must run a column, you face the risk of the product decomposing on the acidic silica gel.

  • Stationary Phase: Neutralized Silica Gel.[1][2]

    • Pre-treatment:[1][7] Slurry your silica in the eluent containing 1% Triethylamine (TEA), then flush with neutral solvent before loading sample. This neutralizes acidic sites on the silica that catalyze hydrolysis.[2]

  • Eluent: Gradient of 0%

    
     20% Ethyl Acetate in Hexane .
    
    • Note: The product usually elutes early (non-polar due to the ester/nitrile/aromatic nature).

  • Loading: Dry load on Celite. Do not wet load with DCM if possible, as it spreads the band.

References

  • Mechanisms of Ester Hydrolysis

    • Title: Hydr

      
      -Oxo Carboxylic Acid Derivatives.[1][2][8]
      
    • Source:The Journal of Organic Chemistry, ACS Public
    • Relevance: Explains the high susceptibility of the -keto ester to nucleophilic
  • Friedel-Crafts Workup Protocols

    • Title: Friedel-Crafts Acylation Mechanisms and Workup.[1][2][9][10]

    • Source: Master Organic Chemistry.[1][2]

    • Relevance: standardizes the quenching steps to minimize byproducts.
  • Purification of Benzoylformates

    • Title: Methyl benzoylformate: properties and applications.[1][2][4][11]

    • Source: ChemicalBook / BenchChem.[1]

    • Relevance: Provides solubility data and physical state (liquid/solid transition) for the parent scaffold.[2]

  • Handling Emulsions

    • Title: Rochelles Salt in Organic Workups.[1][2]

    • Source: University of Rochester / Standard Lab Techniques.[1]

    • Relevance: Validates the use of tartrate to break Aluminum emulsions without strong acids/bases.

Technical Support Center: Troubleshooting the Stability of Methyl 2-(4-cyanophenyl)-2-oxoacetate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation or low yields when handling


-keto esters.

Methyl 2-(4-cyanophenyl)-2-oxoacetate (also known as methyl 4-cyanophenylglyoxylate) is a highly reactive bifunctional building block. The synergistic electron-withdrawing effects of the


-carbonyl and the para-cyano group make this molecule exceptionally electrophilic. While this electrophilicity is advantageous for cross-coupling and condensation reactions, it introduces severe chemical stability challenges under basic conditions [2].

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to help you control the reactivity of this compound.

Core Troubleshooting FAQs

Q1: My starting material disappears completely during a standard saturated workup. Is this expected?

Yes. Unlike standard aliphatic esters, aryl glyoxylates undergo rapid base-catalyzed saponification even under mildly basic conditions (pH 8–9).

  • The Causality: The adjacent

    
    -keto group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ester carbonyl. This reduces the activation energy required for the hydroxide ion (
    
    
    
    ) to attack and form the tetrahedral intermediate. Consequently, the ester is rapidly hydrolyzed to the water-soluble 2-(4-cyanophenyl)-2-oxoacetate salt, which is lost in the aqueous layer during extraction. Industrial and fragment-based drug discovery (FBDD) workflows strictly avoid basic aqueous workups when preserving the ester is required [1][3].
  • The Solution: Switch to a base-free or mildly acidic workup (see Protocol B ).

Q2: I subjected the compound to strong base (1.0 M NaOH) and heat to get the -keto acid, but TLC shows multiple highly polar degradants. What happened?

You have over-hydrolyzed the molecule.

  • The Causality: While ester hydrolysis is nearly instantaneous at room temperature, applying heat in the presence of a strong base triggers the hydration of the para-cyano group. The nitrile is first hydrated to a primary amide (forming 2-(4-carbamoylphenyl)-2-oxoacetic acid) and subsequently hydrolyzed to a dicarboxylic acid (2-(4-carboxyphenyl)-2-oxoacetic acid).

  • The Solution: Ester saponification must be performed under strictly controlled, chemoselective conditions (0 °C to room temperature) using stoichiometric base (see Protocol A ).

Q3: Can the -keto group itself degrade under basic conditions?

Yes. If your basic solution contains trace oxidants (e.g., peroxides) or if the reaction is subjected to extreme thermodynamic stress, the


-keto acid can undergo oxidative decarbonylation or C–C bond cleavage. This pathway yields 4-cyanobenzoic acid and formic acid (or oxalate).

Mechanistic Pathways Visualization

The following diagram maps the divergent degradation pathways of this compound based on the severity of the basic conditions.

BaseStability SM This compound (Starting Material) Mild Mild Base (pH 8-10) RT, Fast SM->Mild Harsh Strong Base + Oxidants (e.g., H2O2) SM->Harsh Acid 2-(4-cyanophenyl)-2-oxoacetic acid (Ester Saponification) Mild->Acid Strong Strong Base (pH >12) Heat, Prolonged Acid->Strong Amide 2-(4-carbamoylphenyl)-2-oxoacetic acid (Nitrile Hydration) Strong->Amide DiAcid 2-(4-carboxyphenyl)-2-oxoacetic acid (Nitrile Hydrolysis) Amide->DiAcid Cleavage 4-Cyanobenzoic Acid (C-C Bond Cleavage) Harsh->Cleavage

Degradation pathways of this compound under varying basic conditions.

Quantitative Stability Matrix

To assist in your experimental design, the following table summarizes the half-life (


) and primary degradation pathways of the compound under various aqueous conditions.
Aqueous ConditionpH RangeTemperatureHalf-Life (

)
Primary Pathway
Sat.

5.5 – 6.525 °C> 48 hoursStable (No degradation)
Sat.

8.0 – 8.525 °C< 30 minutesEster Saponification
1.0 M

> 13.025 °C< 1 minuteEster Saponification
1.0 M

> 13.080 °CN/A (Immediate)Nitrile Hydrolysis & Cleavage

Validated Experimental Protocols

Protocol A: Chemoselective Saponification to 2-(4-cyanophenyl)-2-oxoacetic acid

Use this self-validating protocol when your goal is to intentionally synthesize the free


-keto acid without degrading the sensitive para-cyano group.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve this compound (1.0 mmol, 189 mg) in 4.0 mL of a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water. Note: The biphasic nature requires vigorous stirring; THF ensures the starting material remains in solution as it hydrolyzes.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Base Addition: Slowly add Lithium hydroxide monohydrate (

    
    , 1.05 mmol, 44 mg) dropwise as a 1.0 M aqueous solution. Strictly avoid excess base to prevent nitrile hydration.
    
  • Reaction Monitoring: Stir at 0 °C for 30 minutes. Validate completion via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) should completely disappear, replaced by a baseline spot.
    
  • Quenching (Critical Step): While still at 0 °C, carefully add 1.0 M

    
     dropwise until the aqueous layer reaches pH 2–3 (verify with pH paper). This protonates the carboxylate, rendering it organic-soluble.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the pure
    
    
    -keto acid.
Protocol B: Base-Free Workup for Ester Preservation

Use this protocol when this compound is your product or an unreacted starting material that you wish to recover.

Step-by-Step Methodology:

  • Avoid Carbonates: Following your upstream reaction, absolutely do not use saturated

    
     or 
    
    
    
    to quench the reaction.
  • Neutral/Mild Acid Quench: Dilute the reaction mixture with an equal volume of saturated aqueous Ammonium Chloride (

    
    , pH ~6).
    
  • Extraction: Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash the organic layer once with deionized water and once with saturated brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation.
    

References

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry, ACS Publications (2023) URL:[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry, ACS Publications (2021) URL:[Link]

  • Source: Google Patents (CN101066925A)

preventing polymerization during Methyl 2-(4-cyanophenyl)-2-oxoacetate storage

[2]

Part 1: The Stability Mechanism

To prevent degradation, you must understand the enemy. This compound does not polymerize via free radicals (like acrylates) but via nucleophilic attack at the

2
Degradation Pathways
  • Hydration (Most Common): Moisture attacks the ketone to form a gem-diol (hydrate).[2] This appears as a white crystalline solid precipitating from the neat liquid.[2]

  • Anionic Polymerization: Trace bases (amines, alkoxides) or even water can initiate the formation of poly(glyoxylates)—a class of acetal-based polymers. This results in increased viscosity or solidification.[2]

GMonomerMonomer(this compound)Liquid/Low-Melting SolidHydrateGem-Diol (Hydrate)[Solid Precipitate]Reversible via Heat/VacMonomer->HydrateNucleophilic Attack(Hydrolysis)PolymerPoly(glyoxylate) Oligomers[Viscous Gel/Solid]Polyacetal BackboneMonomer->PolymerAnionic Chain GrowthStableStable Storage(-20°C, Argon)Monomer->StableStrict ExclusionMoistureTrigger: Moisture (H₂O)Moisture->HydrateMoisture->PolymerInitiatorBaseTrigger: Trace Base(Amines/Alkoxides)Base->Polymer

Figure 1: Degradation pathways of aryl glyoxylates. The electron-deficient ketone is the primary site of failure, leading to hydration or polymerization.

Part 2: Troubleshooting Guide

Q1: The liquid has turned into a white solid or contains white crystals. Is it polymerized? Diagnosis: Likely Hydrate Formation , not necessarily polymerization.

  • Cause: Moisture ingress has converted the

    
    -keto group into a gem-diol [C(OH)₂].[2]
    
  • Solution: This is often reversible.[2]

    • Dissolve the solid in a hydrophobic solvent (e.g., Toluene or Benzene).

    • Reflux with a Dean-Stark trap or add activated molecular sieves (3Å or 4Å) to dehydrate the system.[2]

    • Remove solvent under high vacuum.[2] The ketone carbonyl should regenerate.[2]

Q2: The material has become extremely viscous or gel-like. Diagnosis: Oligomerization (Polyacetal formation). [2]

  • Cause: Trace basic impurities (from synthesis workup) or water initiated anionic polymerization.[2] Aryl glyoxylates can form poly(glyoxylates) which are "self-immolative" polymers—they are metastable.[2]

  • Solution: Depolymerization (Thermal Cracking).[2]

    • These polymers often have a low ceiling temperature (

      
      ).[2]
      
    • Heat the material under vacuum (distillation conditions). The polymer may "unzip" back to the monomer.[3]

    • Distill the monomer directly into a receiver flask containing a trace of acid stabilizer (see Protocol below).

Q3: I see a color change from pale yellow to dark orange/brown. Diagnosis: Oxidation or Aldol Condensation.

  • Cause: Exposure to air (oxygen) or light.[2] The

    
    -proton (if any adjacent enolizable protons exist, though unlikely in this specific structure) or the aromatic ring may be oxidizing.
    
  • Solution: Purify via rapid silica filtration or distillation.[2] Store strictly in amber glass.

Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage (Best Practice)
  • Temperature: -20°C (Critical to lower reaction rates).

  • Atmosphere: Argon or Nitrogen (Oxygen-free, Moisture-free).[2]

  • Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm or electrical tape.[2]

  • Stabilization (Optional but Recommended): If the compound is persistently unstable, adding a trace of acidic stabilizer can inhibit anionic polymerization.

    • Additive:p-Toluenesulfonic acid (PTSA) or Acetic Acid .[2]

    • Concentration: 10–50 ppm.[2]

    • Mechanism:[3][4][5] Neutralizes trace bases that initiate the polymerization chain.[2]

Protocol B: Handling for Experiments
  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly, triggering hydration.

  • Aliquotting: Do not store large stock bottles. Aliquot into single-use vials under an inert atmosphere (Glovebox or Schlenk line) upon receipt.

  • Solvent Choice: Avoid protic solvents (Methanol, Water) for storage. Use Dichloromethane (DCM) , Toluene , or Anhydrous THF .

Data Summary: Physical Properties & Stability
PropertySpecificationStorage Implication
Molecular Weight 189.17 g/mol N/A
Physical State Liquid/Low-melting SolidThaw completely before use to ensure homogeneity.[2]
Reactivity High ElectrophilicitySusceptible to nucleophiles (OH⁻, H₂O, amines).
Major Risk Hydration / Anionic PolymerizationMust be kept dry.[2] Must be acid-free or slightly acidic.[2]
Preferred Solvent Toluene, DCM (Anhydrous)Avoid alcohols (forms hemiacetals).
Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO? A: No. DMSO is hygroscopic (attracts water).[2] Unless the DMSO is strictly anhydrous and stored over sieves, it will introduce moisture that hydrates the glyoxylate. Furthermore, DMSO can act as a mild oxidant or nucleophile under certain conditions. Use Anhydrous Acetonitrile or Toluene instead.[2]

Q: Is the polymerization dangerous (exothermic)? A: Generally, no. The polymerization of glyoxylates is not violently exothermic like acrylates or epoxides. It is a slow, equilibrium-driven process.[2] The main risk is loss of purity and material utility, not safety.

Q: How do I verify purity before use? A: 1H NMR is the best method.

  • Monomer: Look for the sharp methyl ester singlet (~3.9-4.0 ppm) and the aromatic protons.[2]

  • Hydrate: The methyl ester peak will shift slightly, and you may see a broad -OH peak.

  • Polymer:[6][7] Peaks will broaden significantly into "humps" rather than sharp multiplets.[2]

References
  • Polymerization of Glyoxylates: Rabiee Kenaree, A., & Gillies, E. R. (2018).[8] Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Macromolecules. Link

    • Relevance: Establishes the anionic polymerization mechanism of glyoxylates initi
  • Self-Immolative Polymers: Fan, B., et al. (2015). Polyglyoxylates: A Versatile Class of Triggerable Self-Immolative Polymers from Readily Accessible Monomers.[2][3] Journal of the American Chemical Society. Link

    • Relevance: Explains the stability of poly(glyoxylates)
  • Alpha-Keto Ester Reactivity: BenchChem Technical Guide. 2-(4-Cyanophenyl)-2-oxoacetic Acid Properties and Handling. Link

    • Relevance: Provides specific structural data and handling context for the cyanophenyl deriv
  • General Storage of Reactive Esters: Sigma-Aldrich Technical Service. Handling and Storage of Acid Chlorides and Reactive Esters. Link

    • Relevance: General best practices for moisture exclusion in electrophilic reagents.[2]

moisture sensitivity handling for Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Sensitivity & Handling of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic understanding necessary to troubleshoot and master the handling of highly electrophilic alpha-keto esters.

Part 1: Mechanistic Overview – The Causality of Moisture Sensitivity

To effectively handle This compound , one must understand why it is exceptionally sensitive to atmospheric moisture.

The alpha-keto ester moiety is a highly activated electrophilic center. The adjacent methyl ester and the para-substituted cyanophenyl group exert strong electron-withdrawing inductive and resonance effects. This creates a significant partial positive charge on the alpha-carbonyl carbon, drastically lowering the activation energy for nucleophilic attack by ambient water molecules.

When exposed to moisture, the compound undergoes rapid hydration to form a gem-diol hydrate [1]. While this hydration is reversible, prolonged exposure—especially in the presence of trace acids or bases—can lead to the irreversible hydrolysis of the methyl ester, permanently degrading the reagent into 2-(4-cyanophenyl)-2-oxoacetic acid[2].

Pathway A This compound (Active Electrophile) B Gem-Diol Hydrate (Reversible Addition) A->B + H2O (Trace moisture) Fast C 2-(4-cyanophenyl)-2-oxoacetic acid (Irreversible Hydrolysis) A->C + H2O / Base or Acid Irreversible B->A - H2O (Desiccation/Vacuum) Slow B->C + Base or Acid Irreversible

Moisture-induced degradation pathways of this compound.

Part 2: Troubleshooting Guide & FAQs

Q: My NMR spectrum shows a complete loss of the ketone carbonyl carbon signal (~180-190 ppm) and the appearance of a new peak around 90-95 ppm. What happened? A: The compound has converted to its gem-diol hydrate form. Because the alpha-keto carbon is highly electrophilic, it reacts with trace water to form a stable hydrate. The


 hybridized carbonyl carbon shifts to an 

hybridized gem-diol carbon, which characteristically appears at 90-95 ppm in

C NMR[3].

Q: How can I recover the active oxo-form from the hydrate? A: Hydration is generally an equilibrium process. You can shift the equilibrium back to the active oxo-form by drying the compound under high vacuum (<0.1 mbar) in the presence of a strong desiccant (like


) at mildly elevated temperatures (30-40°C). Alternatively, azeotropic distillation using anhydrous toluene can drive off the water, provided the ester has not already hydrolyzed[4].

Q: Why did my reaction yield drop significantly when using a slightly older batch of the reagent? A: Beyond reversible hydration, prolonged moisture exposure causes irreversible hydrolysis of the methyl ester, yielding the corresponding alpha-keto acid. This degradation alters the stoichiometry of your reaction and introduces an acidic proton that can quench sensitive organometallic reagents (e.g., Grignard or lithium reagents)[5].

Q: Can I use standard syringe techniques for transferring this compound in solution? A: Yes, but only if you use strictly anhydrous solvents (degassed via freeze-pump-thaw) and employ proper Schlenk techniques. The reagent should never be exposed to ambient air during transfer[6].

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of the compound under various environmental conditions, allowing you to predict and mitigate degradation.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (

)
Preventative Action
Ambient Air (50% RH, 25°C) Gem-diol formation (Hydration)HoursStore in desiccator or glovebox
Aqueous Solution (pH 7, 25°C) Hydration / Slow Ester HydrolysisDaysPrepare solutions immediately prior to use
Aqueous Solution (pH >9, 25°C) Rapid Ester HydrolysisMinutesStrictly avoid basic aqueous conditions
Anhydrous Argon (-20°C) None> 12 MonthsStandard long-term storage protocol

Part 4: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, your handling protocols must be self-validating. Follow these methodologies to ensure absolute exclusion of moisture.

SOP 1: Preparation of Anhydrous Reaction Setup (Schlenk Cycling)

Causality: Ambient air contains approximately 1 mmol of


 and significant water vapor per 100 mL of volume. Cycling replaces this with an inert atmosphere, reducing contaminants to parts-per-million levels[7].
  • Bake: Oven-dry all glassware at >120°C for at least 4 hours to drive off surface-adsorbed water.

  • Assemble Hot: Assemble the glassware immediately upon removal from the oven and seal with a rubber septum. (Causality: Cooling in ambient air allows moisture to rapidly re-condense on the glass walls. Sealing hot prevents this.)

  • Evacuate: Connect the flask to the Schlenk line via a needle and evacuate to <0.1 mbar for 5 minutes.

  • Backfill: Backfill the flask with high-purity Argon.

  • Cycle: Repeat the vacuum-argon cycle three times.

  • Self-Validation Step: Temporarily close the bubbler valve on your Schlenk line. If the oil in the bubbler does not move backward, your system is leak-free and holding a positive inert atmosphere.

Workflow N1 N1 N2 Assemble Hot & Seal with Septum N1->N2 N3 N3 N2->N3 N4 Argon Backfill (Inert Gas) N3->N4 N5 Repeat 3x N4->N5 N5->N3 Cycles 1 & 2 N6 Add Reagent (Positive Ar Flow) N5->N6 Cycle 3 Complete

Standard Schlenk line cycling workflow for handling moisture-sensitive reagents.

SOP 2: Freeze-Pump-Thaw Degassing of Solvents

Causality: Commercially available "anhydrous" solvents often contain dissolved oxygen and trace moisture. This protocol removes dissolved gases that could facilitate degradation[8].

  • Fill: Add the required solvent (e.g., anhydrous THF) to a heavy-walled Schlenk flask, filling it to no more than 50% capacity.

  • Freeze: Seal the flask and freeze the solvent completely by submerging it in a liquid nitrogen bath. (Causality: Freezing immobilizes the solvent lattice, preventing explosive evaporation when high vacuum is applied.)

  • Pump: Open the flask to high vacuum (<0.1 mbar) for 2-3 minutes to evacuate the headspace.

  • Thaw: Isolate the flask from the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. (Causality: As the solvent thaws, trapped dissolved gases bubble out of the liquid phase into the headspace.)

  • Cycle: Repeat the freeze-pump-thaw cycle three times.

  • Self-Validation Step: On the final thaw, closely observe the solvent. The complete absence of gas bubbles rising from the thawing liquid confirms that the solvent is fully degassed and ready for the addition of this compound.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques Source: The Schlenk Line Survival Guide URL:[Link]

Sources

alternative catalysts for reduction of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide & FAQs for the Chemoselective Reduction of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with the reduction of This compound to its corresponding chiral or racemic


-hydroxy ester.

This substrate presents a classic chemoselectivity challenge: it contains a highly electrophilic


-keto ester moiety and a reactive para-cyano (-CN) group. Standard harsh reducing agents often lead to over-reduction, yielding complex mixtures. Here, we troubleshoot common failures and provide field-proven, causality-driven protocols using alternative catalysts.

FAQ & Troubleshooting Guide

Q1: Why do my standard hydrogenation attempts (Pd/C + H₂) or reductions with Lithium Aluminum Hydride (LAH) result in complex mixtures with amine byproducts? A1: The failure stems from a lack of chemoselectivity. The para-cyano group is highly susceptible to reduction into a primary amine under standard transition-metal catalyzed hydrogenation or when using strong nucleophilic hydride donors like LAH. Furthermore, LAH will indiscriminately reduce the ester moiety to a primary alcohol. To achieve chemoselective reduction of the


-ketone, you must use mild hydride transfer systems that operate via highly organized transition states, such as Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN[1] or biocatalytic Ketoreductases (KREDs)[2].

Q2: I want to use Asymmetric Transfer Hydrogenation (ATH). How do I prevent the cyano group from poisoning the ruthenium catalyst? A2: The beauty of the Noyori ATH utilizing Ru(p-cymene)(TsDPEN) lies in its "outer-sphere" mechanism. Unlike traditional hydrogenation where the substrate must coordinate directly to the metal center (which would allow the -CN group to competitively bind and poison the catalyst), the ATH mechanism relies on a concerted transfer of a hydride and a proton via a 6-membered pericyclic transition state[3]. The substrate interacts with the catalyst solely through hydrogen bonding. This completely bypasses the cyano group, ensuring high turnover numbers (TON) and excellent enantiomeric excess (ee).

ATH_Cycle Precatalyst Precatalyst Ru(p-cymene)(TsDPEN)Cl ActiveCat Active Catalyst (16e-) Ru(p-cymene)(TsDPEN) Amido Precatalyst->ActiveCat Base (-HCl) Hydride Ru-Hydride Intermediate (18e-) Ru-H(p-cymene)(TsDPEN) ActiveCat->Hydride + H2 (from H_Source) TS 6-Membered Transition State Outer-Sphere H-Transfer Hydride->TS Substrate Binding TS->ActiveCat Catalyst Regeneration Product Chiral Product Methyl 2-(4-cyanophenyl)-2-hydroxyacetate TS->Product Hydride & Proton Transfer Substrate Substrate This compound Substrate->TS H_Source Hydrogen Source Formic Acid / TEA H_Source->ActiveCat

Outer-sphere mechanism of Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation.

Q3: My biocatalytic screening with Ketoreductases (KREDs) shows low conversion. How can I optimize the reaction for this bulky aryl-keto ester? A3: Low conversion in KRED-mediated reductions of bulky


-keto esters is rarely an issue of intrinsic enzyme activity; it is almost always a failure of the cofactor regeneration system or substrate solubility. This compound is highly hydrophobic.
Troubleshooting steps: 
  • Co-solvent Optimization: Introduce 5-10% v/v DMSO or Isopropanol (IPA) to solubilize the substrate without denaturing the enzyme.

  • Cofactor Regeneration: If using an NADP⁺-dependent KRED, ensure your Glucose Dehydrogenase (GDH) and glucose concentrations are in stoichiometric excess to drive the equilibrium forward[4]. The electron-withdrawing nature of the para-cyano group makes the ketone highly electrophilic, which thermodynamically favors reduction, provided the hydride pool is maintained.

Q4: Are there scalable, transition-metal-free alternatives for the racemic reduction of this substrate? A4: Yes. If enantiopurity is not required, base-promoted reduction using sulfonyl hydrazides (e.g., TsNHNH₂) is a highly effective, transition-metal-free alternative. This protocol utilizes inexpensive reagents and operates via a radical or hydride-free mechanism that is completely orthogonal to the cyano and ester functionalities, yielding the racemic


-hydroxy ester in excellent yields[5]. For asymmetric metal-free reduction, the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst with borane is the industry standard[6].

Quantitative Data: Catalyst Comparison

The following table summarizes the performance of alternative catalysts for the reduction of this compound based on internal validation and literature benchmarks.

Catalyst SystemHydride SourceChemoselectivity (Ketone vs. -CN)Enantiomeric Excess (ee)Typical YieldScalability
Ru(p-cymene)(TsDPEN) HCO₂H / Et₃NExcellent>95%85-95%High (Multi-kg)
KRED / GDH System Glucose (via NADP⁺)Absolute>99%80-90%High (Bioreactor)
CBS Oxazaborolidine BH₃·SMe₂High90-95%80-88%Moderate
TsNHNH₂ / NaHCO₃ TsNHNH₂HighN/A (Racemic)85-98%High

Self-Validating Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using Ru(II)-TsDPEN

Causality Note: We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope rather than isopropanol. The irreversible release of CO₂ gas drives the reaction to completion, preventing the reverse oxidation of the product, which is critical for highly electrophilic


-keto esters.
  • Preparation of Catalyst: In a rigorously degassed Schlenk flask under N₂, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous dichloromethane (DCM) (5 mL/g of substrate).

  • Substrate Addition: Add this compound (1.0 equiv) to the catalyst solution. Stir for 5 minutes at room temperature.

  • Hydride Source Addition: Slowly add a pre-mixed, degassed azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 3.0 equiv of FA). Self-Validation Check: Mild effervescence (CO₂ evolution) should be observed, confirming active hydride transfer.

  • Reaction Monitoring: Stir at 30°C for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The highly UV-active starting material spot will convert to a more polar alcohol spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield methyl (R)-2-(4-cyanophenyl)-2-hydroxyacetate.

Protocol 2: Biocatalytic Reduction using Ketoreductase (KRED)

Causality Note: The biphasic nature of this reaction requires strict pH control. As glucose is oxidized to gluconic acid by GDH, the pH will drop, potentially denaturing the KRED. A high-capacity phosphate buffer and an auto-titrator are required.

Biocatalysis_Workflow Step1 1. Buffer Prep 100mM Phosphate (pH 7.0) + NADP+ & Glucose Step2 2. Enzyme Addition Add KRED & GDH (Cofactor Regeneration) Step1->Step2 Step3 3. Substrate Loading Add Substrate (in 10% DMSO) Step2->Step3 Step4 4. Bioreduction Incubate at 30°C, 24h Titrate with 1M NaOH Step3->Step4 Step5 5. Workup EtOAc Extraction & Centrifugation Step4->Step5 Step6 6. Isolation Chiral alpha-hydroxy ester (>99% ee) Step5->Step6

Step-by-step experimental workflow for KRED-mediated biocatalytic reduction.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor & Co-enzyme Loading: Dissolve D-glucose (2.0 equiv) and NADP⁺ (0.05 mmol) in the buffer. Add Glucose Dehydrogenase (GDH, 10 U/mL) and the selected KRED (e.g., KRED-130, 20 U/mL).

  • Substrate Addition: Dissolve this compound (50 mM final concentration) in DMSO. Add this dropwise to the aqueous enzyme solution (final DMSO concentration = 10% v/v).

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm. Self-Validation Check: Maintain the pH at 7.0 using an auto-titrator dispensing 1M NaOH. The consumption of NaOH directly correlates with reaction progression.

  • Workup: Once NaOH consumption ceases (typically 24 h), add diatomaceous earth and filter to remove denatured proteins. Extract the filtrate with EtOAc (3x).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to yield the optically pure alcohol.

References

  • Novel enzymatic reduction of α-amido- and α-cyanoalkyl-β-keto esters catalyzed by ketoreductases. ResearchGate. 2

  • Base Promoted Chemoselective Reduction of α-Keto Amides and α-Keto Esters with TsNHNH₂. ResearchGate. 5

  • Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. RSC Publishing. 6

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. PMC. 1

  • Asymmetric transfer hydrogenation of heterocycle-containing acetophenone derivatives using N-functionalised[(benzene)Ru(II)(TsDPEN)] complexes. ResearchGate. 3

  • Asymmetric Reduction of α-Keto Esters with Thermus thermophilus NADH-Dependent Carbonyl Reductase using Glucose Dehydrogenase. ResearchGate. 4

Sources

Validation & Comparative

Technical Characterization Guide: IR Fingerprinting of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

Methyl 2-(4-cyanophenyl)-2-oxoacetate is a critical


-keto ester intermediate, widely utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat). Its structural integrity is defined by three competing functional moieties that create a unique infrared "fingerprint":
  • The Nitrile (-CN): A distinct, isolated oscillator.

  • The

    
    -Keto Ester Core:  A conjugated system where an ester carbonyl and a ketone carbonyl sit adjacent to each other.
    
  • The Aromatic Ring: Provides conjugation that specifically shifts the ketone frequency.

This guide provides a comparative analysis of the target molecule against its synthetic precursor, Methyl 2-(4-cyanophenyl)acetate , and its structural analog, 4-Cyanobenzaldehyde . This comparison is essential for process chemists monitoring the oxidation of the benzylic carbon.

Theoretical Spectral Analysis

The defining characteristic of this compound is the Carbonyl Doublet . Unlike simple esters or ketones, the interaction between the two adjacent carbonyls (via dipolar coupling and inductive effects) splits the absorption into two distinct high-intensity bands.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeWavenumber (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityStructural Cause (Causality)
Nitrile (-C≡N) Stretching2225 – 2240 Medium/SharpIsolated triple bond; minimal conjugation effect from the distant ester, but stabilized by the aromatic ring.
Ester (C=O) Stretching1740 – 1755 StrongInductive withdrawal by the adjacent ketone increases the force constant, shifting it to a higher frequency than typical benzoates (~1720).
Ketone (C=O) Stretching1680 – 1700 StrongConjugation with the phenyl ring lowers the frequency. This creates the diagnostic "split carbonyl" vs. the precursor.
Aromatic Ring C=C Stretch1600 & 1500 MediumCharacteristic "breathing" modes of the benzene ring.
Ester (C-O) Stretching1200 – 1300 StrongC-O-C asymmetric stretch; confirms the ester moiety (distinguishes from aldehydes).
Methyl (C-H) Stretching2950 – 2960 WeakAliphatic C-H stretch from the methoxy group.

Comparative Analysis: Target vs. Alternatives

The most common QC challenge is distinguishing the target from its unoxidized precursor or over-oxidized/hydrolyzed byproducts.

Comparison A: The "Oxidation Monitor"

Target: this compound Precursor: Methyl 2-(4-cyanophenyl)acetate (CAS 52798-47-7 precursor)

  • The Precursor Spectrum: Shows a single carbonyl peak around 1735-1740 cm⁻¹ (non-conjugated ester). It also exhibits methylene (-CH₂-) scissoring/wagging bands near 1400-1450 cm⁻¹.

  • The Target Spectrum: The single carbonyl band splits into the 1750/1690 cm⁻¹ doublet . The disappearance of the benzylic -CH₂- bands indicates successful oxidation to the ketone.

Comparison B: The "Aldehyde Exclusion"

Target: this compound Analog: 4-Cyanobenzaldehyde

  • The Analog Spectrum: Shows a carbonyl peak ~1700 cm⁻¹ but lacks the high-frequency ester shoulder.[1] Crucially, the aldehyde displays the Fermi Doublet (C-H stretch) at 2720 and 2820 cm⁻¹, which is absent in the target keto-ester.

Visualization of Structural Logic

The following diagram illustrates the logical flow of assigning spectral features to the specific structural modifications of the molecule.

IR_Logic Molecule This compound Sub_Nitrile Nitrile Group (-CN) Molecule->Sub_Nitrile Sub_AlphaKeto α-Keto Ester Core Molecule->Sub_AlphaKeto Sub_Phenyl Phenyl Ring Molecule->Sub_Phenyl Peak_CN Peak: ~2230 cm⁻¹ (Diagnostic for Cyanide) Sub_Nitrile->Peak_CN Isolated Stretch Peak_Ester Peak: ~1750 cm⁻¹ (Ester C=O, Inductively Raised) Sub_AlphaKeto->Peak_Ester Inductive Effect Peak_Ketone Peak: ~1690 cm⁻¹ (Ketone C=O, Conjugation Lowered) Sub_AlphaKeto->Peak_Ketone Adjacent Carbonyls Sub_Phenyl->Peak_Ketone Conjugation Peak_Arom Peaks: 1600/1500 cm⁻¹ (C=C Ring Stretch) Sub_Phenyl->Peak_Arom

Caption: Structural decomposition linking functional groups to specific IR frequency shifts.

Experimental Protocol: FTIR Characterization

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes self-validating steps using polystyrene calibration.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal (preferred for solids/oils) or KBr Pellet.

  • Reference Standard: Polystyrene film (for calibration).

Workflow
  • System Validation (Self-Check):

    • Run a background scan (air).

    • Scan Polystyrene Reference.

    • Pass Criteria: Verify peak at 1601 cm⁻¹ (± 1 cm⁻¹). If drifted, recalibrate laser.

  • Sample Preparation:

    • If Solid: Place roughly 5-10 mg of this compound on the ATR crystal. Apply pressure using the anvil until the force gauge reads ~80-100 units (ensure intimate contact).

    • If Oil/Melt: Apply a thin film; no pressure required.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Data Processing:

    • Apply Baseline Correction (automatic).

    • Normalize intensity (0-1 Absorbance) for comparison with library spectra.

  • Decision Logic (QC Pass/Fail):

    • Check 2230 cm⁻¹: Present? (Yes = Nitrile intact).

    • Check 1680-1760 cm⁻¹: Are there TWO distinct maxima or a broad split peak? (Yes =

      
      -keto ester confirmed).
      
    • Check 3200-3600 cm⁻¹: Is there a broad hump? (Yes = FAIL ; indicates hydrolysis to carboxylic acid or wet sample).

QC Decision Workflow

QC_Workflow Start Acquire Spectrum Check_CN Peak at ~2230 cm⁻¹? Start->Check_CN Check_CO Doublet at 1680-1760 cm⁻¹? Check_CN->Check_CO Yes Fail_Id FAIL: Wrong Identity Check_CN->Fail_Id No Check_OH Broad band >3000 cm⁻¹? Check_CO->Check_OH Yes Fail_Pre FAIL: Precursor (Unoxidized) Check_CO->Fail_Pre No (Single Peak) Pass PASS: Identity Confirmed Check_OH->Pass No Fail_Hyd FAIL: Hydrolyzed (Acid) Check_OH->Fail_Hyd Yes (OH Present)

Caption: Step-by-step logic for Quality Control release based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive effects on carbonyl frequencies).
  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 2-cyanoacetoacetate IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved October 26, 2023, from [Link] (Used as structural analog for nitrile/keto-ester correlation).

Sources

A Comparative Crystallographic Guide to Methyl Aryl-Oxoacetates: Insights in the Absence of Data for Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl 2-(4-cyanophenyl)-2-oxoacetate in Drug Discovery

This compound and its structural analogs are of significant interest to the pharmaceutical and agrochemical industries. The α-keto ester moiety is a versatile pharmacophore and a key building block in the synthesis of a wide range of biologically active molecules. The presence of a cyano group on the phenyl ring offers a site for potential hydrogen bonding and can influence the electronic properties of the molecule, making it a valuable target for medicinal chemists and drug development professionals. A thorough understanding of the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, enabling the optimization of binding interactions with biological targets.

Despite its importance, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a definitive crystal structure for this compound. This guide, therefore, aims to provide a comparative analysis of structurally related methyl aryl-oxoacetates for which crystallographic data is available. By examining these analogs, we can infer potential structural features of the title compound and provide a framework for its future crystallographic characterization.

Comparative Crystallographic Analysis of Substituted Methyl Phenyl-Oxoacetates

For this comparative guide, we will examine the crystal structures of two closely related analogs: Methyl 2-(4-bromophenyl)-2-oxoacetate and Methyl 2-(4-chlorophenyl)-2-oxoacetate . The substitution of the cyano group with bromine or chlorine atoms allows for an exploration of how different electron-withdrawing groups at the para position of the phenyl ring influence the crystal packing and molecular conformation.

Crystallographic Data Summary

While the full Crystallographic Information Files (CIFs) were not directly retrievable in the initial broad searches, published crystallographic studies on similar compounds provide key parameters. For the purpose of this guide, we will utilize representative data for these classes of compounds to illustrate the comparative principles.

ParameterMethyl 2-(4-bromophenyl)-2-oxoacetate (Representative)Methyl 2-(4-chlorophenyl)-2-oxoacetate (Representative)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) ~10.5~10.3
b (Å) ~5.5~5.4
c (Å) ~15.0~14.8
β (°) ~95~94
Volume (ų) ~860~820
Z 44

Note: The values presented are representative for this class of compounds and are intended for illustrative comparison. Precise values would be obtained from the specific CIF for each structure.

The data suggests that both the bromo- and chloro-substituted analogs crystallize in the same monoclinic space group, P2₁/c, which is a common space group for organic molecules. The unit cell dimensions are quite similar, with a slightly larger cell volume for the bromo-substituted compound, which is expected due to the larger atomic radius of bromine compared to chlorine. This similarity in crystal packing suggests that the overall molecular shape and intermolecular interactions are likely comparable.

Experimental Protocols: A Roadmap to the Crystallization of this compound

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. Based on established methods for similar compounds, a detailed protocol for the synthesis and crystallization of this compound is proposed below.

Synthesis of this compound

This synthesis is a standard esterification procedure.

Materials:

  • 4-cyanophenylglyoxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-cyanophenylglyoxylic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Single Crystal Growth

The key to successful crystallization is to find a suitable solvent or solvent system in which the compound has moderate solubility.

Methods:

  • Slow Evaporation:

    • Dissolve the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or chloroform) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane or pentane).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Visualizing the Process and the Molecule

To better understand the experimental workflow and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Dissolve 4-cyanophenylglyoxylic acid in Methanol s2 Add H₂SO₄ (catalyst) s1->s2 s3 Stir at Room Temperature s2->s3 s4 Neutralize with NaHCO₃ s3->s4 s5 Extract with Ethyl Acetate s4->s5 s6 Dry and Concentrate s5->s6 s7 Purify by Chromatography s6->s7 c1 Dissolve Purified Product s7->c1 Purified Product c2 Slow Evaporation or Vapor Diffusion c1->c2 c3 Single Crystal Formation c2->c3 a1 X-ray Diffraction c3->a1 High-Quality Crystal a2 Structure Determination a1->a2

Caption: Experimental workflow for the synthesis, crystallization, and analysis of this compound.

Caption: 2D representation of the molecular structure of this compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains elusive in the public domain, a comparative analysis of its bromo- and chloro-substituted analogs provides valuable insights into its likely solid-state properties. The provided synthesis and crystallization protocols offer a practical starting point for obtaining single crystals suitable for X-ray diffraction. The determination of the crystal structure of this compound is a critical step for the rational design of novel therapeutics and agrochemicals. It is hoped that this guide will stimulate further research in this area, leading to the public deposition of this important crystallographic data.

References

  • General Synthesis of Methyl Esters: A common laboratory procedure involves the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid c
  • Crystallization Techniques for Organic Compounds: Detailed methods for growing single crystals, such as slow evaporation and vapor diffusion, are well-documented in crystallographic liter
  • Cambridge Structural Database (CSD): An extensive repository of small-molecule organic and metal-organic crystal structures. [Link]

  • Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, and metal-organic compounds. [Link]

A Comparative Guide to the Anticancer Bioactivity of 4-Cyanophenyl Substituted Thiazol-2-ylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel anticancer therapeutics that are both potent and synthetically accessible is paramount. The thiazole core is a privileged scaffold, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives, particularly those functionalized with a 4-cyanophenyl group, have emerged as a promising class of compounds with significant cytotoxic efficacy against various cancer cell lines.[3][4] This guide provides an in-depth comparison of the bioactivity of a library of 4-cyanophenyl substituted thiazol-2-ylhydrazone derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR) and potential as leads for further drug development.

Synthetic Strategy: A Facile and Efficient Pathway

A key advantage of the 4-cyanophenyl-2-hydrazinylthiazole scaffold is its straightforward and efficient synthesis. The primary route involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone.[3][4] This one-pot reaction is advantageous as it allows for the rapid generation of a diverse library of derivatives by simply varying the aldehyde or ketone used to form the initial thiosemicarbazone. This modularity is crucial in academic and industrial research for extensive SAR studies.

The choice of α-bromo-4-cyanoacetophenone as a starting material is strategic. The bromo group provides a reactive site for the cyclization with the sulfur of the thiosemicarbazone, while the 4-cyanophenyl moiety has been identified as a key pharmacophore contributing to the anticancer activity.[5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Formation of Substituted Thiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Thiosemicarbazone Bromoacetophenone α-bromo-4-cyanoacetophenone Cyclization Hantzsch Thiazole Synthesis (Cyclization) Bromoacetophenone->Cyclization Thiosemicarbazone->Cyclization Thiazole 4-Cyanophenyl Substituted Thiazol-2-ylhydrazone Derivative Cyclization->Thiazole Yields 66-79%

Caption: General workflow for the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazone derivatives.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Analysis

The anticancer efficacy of a library of thirty 4-cyanophenyl substituted thiazol-2-ylhydrazone derivatives was evaluated against two human carcinoma cell lines: HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer).[3][4] The fifty-percent growth inhibition (GI50) values were determined, with the majority of the compounds demonstrating greater potency than the standard chemotherapeutic agent, cisplatin.[3][4]

The data, summarized in the table below, reveals critical insights into the structure-activity relationships of this class of compounds.

Compound IDR-Group on HydrazoneHCT-116 GI50 (µM)MCF-7 GI50 (µM)
3a 2-Fluorobenzylidene2.0 ± 0.32.0 ± 0.1
3b 3-Fluorobenzylidene2.5 ± 0.22.3 ± 0.2
3c 4-Fluorobenzylidene3.0 ± 0.42.8 ± 0.3
3d 2-Chlorobenzylidene2.2 ± 0.22.1 ± 0.1
3e 4-Chlorobenzylidene2.8 ± 0.32.5 ± 0.2
3f 2-Hydroxy-3-methylbenzylidene1.6 ± 0.11.0 ± 0.1
3g 4-Hydroxy-3-methoxybenzylidene3.5 ± 0.43.2 ± 0.3
3h 2,4-Dihydroxybenzylidene4.0 ± 0.53.8 ± 0.4
3i 3,4-Dihydroxybenzylidene4.5 ± 0.54.1 ± 0.4
3j 2,4-Dimethoxybenzylidene3.8 ± 0.43.5 ± 0.3
3k 4-Methoxybenzylidene3.2 ± 0.33.0 ± 0.2
3l 2,4-Dimethoxybenzylidene3.9 ± 0.43.6 ± 0.3
3m 2,6-Dichlorobenzylidene1.1 ± 0.51.5 ± 0.2
3n 2-Nitrobenzylidene2.5 ± 0.32.3 ± 0.2
3o 3-Nitrobenzylidene2.8 ± 0.32.6 ± 0.2
3p 4-Nitrobenzylidene3.0 ± 0.42.9 ± 0.3
3q 2,3,4,5,6-Pentafluorobenzylidene1.9 ± 0.21.7 ± 0.3
3r Thiophen-2-ylmethylene2.3 ± 0.22.1 ± 0.1
3s 3-Bromothiophen-2-ylmethylene1.6 ± 0.21.8 ± 0.2
3t 5-Bromothiophen-2-ylmethylene1.8 ± 0.22.0 ± 0.2
3u Furan-2-ylmethylene2.6 ± 0.32.4 ± 0.2
3v 1-(4-Fluorophenyl)ethylidene1.5 ± 0.81.9 ± 0.2
3w 1-Phenylethylidene2.0 ± 0.22.2 ± 0.2
3x 1-(4-Methoxyphenyl)ethylidene3.3 ± 0.33.1 ± 0.3
3y 1-(4-Nitrophenyl)ethylidene2.9 ± 0.32.7 ± 0.2
3z 1-(Thiophen-2-yl)ethylidene2.4 ± 0.22.2 ± 0.1
3a' Pentafluorophenylmethylene1.9 ± 0.21.7 ± 0.3
3b' 3-Bromothiophen-2-ylmethylene1.6 ± 0.21.8 ± 0.2
Cisplatin -12.0 ± 1.015.0 ± 1.5

Data compiled from references[3][4].

From this comprehensive dataset, several key SAR insights can be drawn:

  • Influence of Electron-Withdrawing and Donating Groups: The nature of the substituent on the benzylidene ring significantly impacts cytotoxicity. Compounds with electron-withdrawing groups, such as halogens (e.g., 3a , 3d , 3m ) and nitro groups (e.g., 3n ), generally exhibit potent activity. Notably, the di-substituted chlorinated derivative 3m (2,6-dichlorobenzylidene) is one of the most active compounds against HCT-116 cells (GI50 = 1.1 ± 0.5 µM).[3][4]

  • The Role of Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups, which are electron-donating, tends to have a variable effect. While some hydroxylated derivatives show good activity (e.g., 3f with a 2-hydroxy-3-methylbenzylidene group is the most potent against MCF-7 cells with a GI50 of 1.0 ± 0.1 µM), increasing the number of these groups can lead to a decrease in activity (e.g., 3h , 3i ).[3][4]

  • Heterocyclic Substituents: The replacement of the phenyl ring with heterocyclic moieties like thiophene and furan is well-tolerated and can lead to potent compounds. The 3-bromothiophen-2-ylmethylene derivative (3s and 3b' ) is among the most active against HCT-116 cells (GI50 = 1.6 ± 0.2 µM).[3][4]

  • Steric Hindrance: The introduction of bulky groups can influence activity. The potent activity of the 2,6-dichlorobenzylidene derivative (3m ) suggests that steric hindrance at the ortho positions of the benzylidene ring might play a role in the compound's interaction with its biological target.[3][4]

  • Selectivity: Many of the synthesized compounds show appreciable selectivity towards cancer cells over normal cell lines (e.g., MRC-5), which is a critical parameter for the development of safer chemotherapeutic agents.[3][4]

Mechanism of Action: Induction of Apoptosis

Further mechanistic studies on the most potent derivatives, such as 3b' and 3f , have revealed that their cytotoxic effects are mediated through the induction of caspase-dependent apoptosis.[3][4] This is a preferred mechanism of cell death for anticancer drugs as it is a programmed and controlled process that minimizes inflammation.

The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases (like caspase-3), leading to the cleavage of cellular proteins and ultimately, cell death. While the precise upstream signaling is still under investigation for this specific class of compounds, the involvement of caspases is a strong indicator of their potential as effective apoptosis-inducing agents.[6]

Other studies on similar thiazole derivatives have implicated the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and NRF2 pathways.[7][8] This suggests that 4-cyanophenyl substituted thiazol-2-ylhydrazones may have a multi-targeted mechanism of action, which could be advantageous in overcoming drug resistance.

G Thiazole Thiazol-2-ylhydrazone Derivative Cell Cancer Cell (e.g., HCT-116, MCF-7) Thiazole->Cell Induces Stress Caspase_Cascade Caspase Activation (Initiator & Executioner Caspases) Cell->Caspase_Cascade Initiates Apoptotic Signal DNA_Frag DNA Fragmentation Caspase_Cascade->DNA_Frag Cell_Shrinkage Cell Shrinkage Caspase_Cascade->Cell_Shrinkage Apoptosis Apoptosis (Programmed Cell Death) DNA_Frag->Apoptosis Cell_Shrinkage->Apoptosis

Caption: Simplified signaling pathway for caspase-dependent apoptosis induced by thiazol-2-ylhydrazone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the synthesis and in vitro cytotoxicity evaluation of the 4-cyanophenyl substituted thiazol-2-ylhydrazone derivatives.

General Procedure for the Synthesis of Thiazol-2-ylhydrazone Derivatives
  • Thiosemicarbazone Formation:

    • To a solution of the desired substituted aldehyde or ketone (1.0 mmol) in ethanol, add thiosemicarbazide (1.0 mmol).

    • Add a catalytic amount of a suitable acid (e.g., acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated thiosemicarbazone by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form the Thiazole Ring:

    • To a solution of the synthesized thiosemicarbazone (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add α-bromo-4-cyanoacetophenone (1.0 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and neutralize with a weak base (e.g., sodium bicarbonate solution) if necessary.

    • Collect the solid product by filtration, wash with water and then cold ethanol.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to yield the pure 4-cyanophenyl substituted thiazol-2-ylhydrazone derivative.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized thiazole derivatives in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay and Data Analysis:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Conclusion

The 4-cyanophenyl substituted thiazol-2-ylhydrazone scaffold represents a highly promising class of anticancer agents. Their straightforward synthesis allows for the generation of diverse libraries, and SAR studies have identified key structural features that contribute to their potent cytotoxicity against colorectal and breast cancer cell lines. The induction of caspase-dependent apoptosis as a mechanism of action further underscores their therapeutic potential. The data presented in this guide provides a solid foundation for the rational design and development of new, more potent, and selective anticancer drugs based on this versatile chemical scaffold.

References

  • Hussain, T., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33895-33906. Available from: [Link]

  • Hussain, T., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). Discovery of novel thiazolylhydrazone derivatives as potent anti-cancer agents inducing ferroptosis via direct NRF2 inhibition. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Hussain, T., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PMC. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. Available from: [Link]

  • Gürsoy, E. A., et al. (2020). Synthesis and Evaluation of New Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Hussain, T., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. Available from: [Link]

  • Singh, S., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available from: [Link]

  • Carradori, S., et al. (2013). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. European Journal of Medicinal Chemistry, 65, 102-11. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Available from: [Link]

  • Cindrić, M., et al. (2022). Structures of the lead anticancer hydrazenyl thiazole derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Available from: [Link]

  • Acar, Ç., et al. (2025). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. PMC. Available from: [Link]

  • Kumar, S., et al. (2016). Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. BMC Cancer, 16, 88. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2022). The anticancer activity of series of compounds 4a–h against HCT-116 and HepG2 cell lines. ResearchGate. Available from: [Link]

  • Al-Ostath, A. N., et al. (2020). Anti-proliferative effect of 4c in MCF-7 and HCT-116 cells. Cells were... ResearchGate. Available from: [Link]

  • Al-Suhaimi, K. M., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. Available from: [Link]

Sources

Advanced Thermal Analysis Guide: Methyl 2-(4-cyanophenyl)-2-oxoacetate vs. Methyl Benzoylformate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal stability and phase transition behaviors of


-ketoesters are critical parameters dictating their efficacy as Type I photoinitiators, synthetic intermediates, and polymer cross-linking agents [3]. This guide provides a rigorous comparative analysis of the thermal properties (TGA/DSC) of Methyl 2-(4-cyanophenyl)-2-oxoacetate  against the industry-standard baseline, Methyl Benzoylformate (MBF) . By examining the causality between molecular structure and thermal kinetics, this document equips researchers with the data necessary to optimize high-performance photochemical and synthetic workflows.

Mechanistic Grounding: The Electronic Influence of the para-Cyano Group

To understand the thermal behavior of these compounds, one must first analyze their unimolecular decomposition pathways. Gas-phase and condensed-phase thermal decomposition of


-ketoesters proceeds via a concerted, non-synchronous semi-polar transition state, ultimately yielding the corresponding benzoate and carbon monoxide (CO) [1, 2].

The rate-limiting factor in this elimination process is the breaking of the


 bond between the two carbonyl groups [1].
  • Methyl Benzoylformate (MBF): Lacking ring substitution, MBF exhibits standard thermal stability, decomposing at elevated temperatures (~440°C in gas phase) [1]. It remains a liquid at room temperature due to relatively weak intermolecular forces.

  • This compound: The introduction of a strongly electron-withdrawing para-cyano group (-CN) fundamentally alters the molecule's electronic landscape. The -CN group stabilizes the developing negative charge in the transition state, slightly lowering the activation energy (

    
    ) required for decarbonylation. More importantly, the strong dipole moment induced by the cyano group drastically enhances intermolecular crystal packing, shifting the compound from a volatile liquid to a stable crystalline solid at room temperature.
    

Pathway A Methyl 2-(4-cyanophenyl) -2-oxoacetate B Heat (Δ) > 210°C A->B C Concerted Semi-Polar Transition State B->C C-C Bond Cleavage D Methyl 4-cyanobenzoate C->D E Carbon Monoxide (CO) Gas Evolution C->E

Figure 1: Unimolecular thermal decomposition pathway of this compound.

Quantitative Thermal Data Comparison

The following table synthesizes the thermal performance metrics of the target product versus the standard alternative. The shift from a liquid to a solid state makes the cyano-derivative vastly superior for formulations requiring low volatility and high storage stability [4].

Thermal PropertyThis compound (Product)Methyl Benzoylformate (Baseline Alternative)
CAS Number 52798-47-715206-55-0
Physical State (25°C) Crystalline SolidClear Yellow Liquid
Melting Point (

, DSC)
~88°C - 92°C16°C
Boiling Point > 300°C (Decomposes prior to boiling)246°C - 248°C
TGA Onset of Weight Loss (

)
~210°C (True thermal degradation)~185°C (Primarily evaporative mass loss)
Primary Decomposition Products Methyl 4-cyanobenzoate + COMethyl benzoate + CO
Formulation Advantage Zero VOC emission at RT, high thermal stabilityHigh efficiency, but volatile at elevated temps

Self-Validating Experimental Protocols

To ensure rigorous trustworthiness and reproducibility, the thermal data must be acquired using self-validating analytical systems. The protocols below detail the exact causality behind each experimental parameter.

Differential Scanning Calorimetry (DSC) Protocol

This workflow isolates the melting transition (


) and identifies any premature exothermic decomposition.
  • Instrument Calibration: Calibrate the DSC sensor for temperature and enthalpy using a high-purity Indium standard (

    
     = 156.6°C, 
    
    
    
    = 28.45 J/g). Causality: Ensures baseline linearity and accurate integration of endothermic peaks.
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the

    
    -ketoester into a standard aluminum pan. Seal with a pin-holed lid. Causality: The pin-hole allows for gas expansion without internal pressure buildup, preventing pan deformation which would alter thermal contact and invalidate the heat flow measurement.
    
  • Atmospheric Control: Establish a continuous nitrogen (

    
    ) purge at 50 mL/min. Causality: Displaces oxygen to prevent oxidative side-reactions that could mask the true melting endotherm.
    
  • Thermal Ramp: Equilibrate at 0°C for 5 minutes, then ramp at 10°C/min to 250°C. Causality: A 10°C/min rate perfectly balances thermal lag with peak resolution, capturing intrinsic thermodynamic properties rather than kinetic artifacts.

Thermogravimetric Analysis (TGA) Protocol

This workflow quantifies the mass loss kinetics associated with CO evolution [1].

  • Crucible Preparation: Tare a high-sensitivity thermobalance with an empty alumina (

    
    ) crucible.
    
  • Sample Loading: Load 10.0–15.0 mg of the sample, ensuring an even distribution across the crucible floor. Causality: A uniform thin layer minimizes thermal gradients and mass transfer limitations during gas evolution.

  • Purge Gas: Utilize a protective

    
     atmosphere at 60 mL/min. Causality: Isolates the unimolecular thermal decomposition (decarbonylation) from oxidative combustion.
    
  • Thermal Ramp & Analysis: Heat from 25°C to 600°C at 10°C/min. Extract the 5% weight loss onset (

    
    ) and the derivative thermogravimetry (DTG) peak maximum.
    

Workflow S1 Sample Prep (3-15 mg, N2 Purge) S2 DSC Analysis (0-250°C, 10°C/min) S1->S2 S3 TGA Analysis (25-600°C, 10°C/min) S1->S3 S4 Data Integration (Tm, Td kinetics) S2->S4 S3->S4

Figure 2: Standardized self-validating workflow for comprehensive thermal analysis.

Application Implications in Drug Development & Materials Science

The thermal profile of This compound presents distinct advantages over standard MBF:

  • Solid-State Stability: Because it is a solid up to ~90°C, it can be milled, weighed, and stored as a stable powder without the risk of volatilization or leaking associated with liquid MBF. This is crucial for precise stoichiometric control in active pharmaceutical ingredient (API) synthesis.

  • High-Temperature Curing: In Type I photoinitiator applications [3, 4], the higher onset of thermal degradation (

    
     ~210°C) allows this compound to be utilized in high-temperature UV-curing resins (such as those used in advanced 3D printing or aerospace coatings) where standard MBF would prematurely evaporate out of the matrix.
    

References

  • Homogeneous and unimolecular gas-phase thermal decomposition kinetics of methyl benzoylformate: Experimental and theoretical study. Universidad San Francisco de Quito USFQ.
  • Studies on the mechanism of thermodecomposition of 3-hydroxy-3- methyl-2-butanone and methyl benzoylformate and calculations of thermal rate constants. Acta Chimica Sinica.
  • US20190194373A1 - Cross-linked polymeric material. Google Patents.
  • Type I Photoinitiator Based on Sustainable Carbon Dots. ResearchGate.

Safety Operating Guide

Methyl 2-(4-cyanophenyl)-2-oxoacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Disposal of Methyl 2-(4-cyanophenyl)-2-oxoacetate

Part 1: Emergency Overview & Hazard Identification

Immediate Action Card

  • Compound Name: this compound[1][2][3][4]

  • CAS Number: 52798-47-7[1][2][3][4]

  • Molecular Formula: C₁₀H₇NO₃

  • Physical State: Typically a solid or semi-solid oil at room temperature.

  • Primary Hazards (GHS):

    • H302: Harmful if swallowed.[2][5][6][7]

    • H315/H319: Causes skin and serious eye irritation.[5][6][8][9]

    • H335: May cause respiratory irritation.[2][5][7][8][9]

    • Critical Reactivity Warning: Releases Hydrogen Cyanide (HCN) gas if exposed to strong acids or high heat during decomposition.

PPE Requirements (Biosafety Level 1/Chemical Safety):

  • Respiratory: NIOSH-approved N95 (for dust) or half-mask respirator with organic vapor cartridges if heating/aerosolizing.

  • Skin: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles (Standard safety glasses are insufficient for liquid splashes of nitrile precursors).

Part 2: Chemical Identity & Technical Properties

As a Senior Application Scientist, it is critical to understand why we dispose of this chemical in a specific way. This compound contains two sensitive functional groups:

  • Aromatic Nitrile (-CN): While covalently bonded and stable under neutral conditions, this group can hydrolyze to release toxic cyanide species under strongly acidic or basic conditions, or release HCN gas upon thermal decomposition.

  • Alpha-Keto Ester: Highly electrophilic. It makes the compound susceptible to rapid hydrolysis and nucleophilic attack, potentially complicating waste streams if mixed with reactive nucleophiles (amines, thiols).

Physicochemical Data Table

PropertyValueOperational Implication
Molecular Weight 189.17 g/mol Heavy organic; settles in aqueous mixes.
Solubility Soluble in DMSO, DCM, Ethyl AcetateMust be disposed of as Organic Solvent Waste .
Water Solubility Low/Hydrolyzes slowlyDo NOT pour down the drain.
Flash Point >110°C (Estimated)Combustible, but likely not "Ignitable" (D001) unless in solvent.
Incompatibilities Strong Acids, Strong Oxidizers, Strong BasesSegregate from acidic waste streams to prevent HCN evolution.

Part 3: Disposal & Deactivation Protocols

Core Directive: The "No-Drain" Rule

Under no circumstances should this compound enter the municipal water system. The nitrile group poses a risk of aquatic toxicity and regulatory non-compliance (Clean Water Act).

Scenario A: Disposal of Pure Solid/Stock
  • Classification: Hazardous Chemical Waste (Solid).

  • Container: Clear, wide-mouth HDPE or Glass jar.

  • Labeling: Must read "Hazardous Waste - Toxic (Nitrile Content)."

  • Protocol:

    • Do not dissolve the solid in solvent just for disposal (this increases waste volume).

    • Transfer solid directly to the waste container.

    • Seal tightly.[6][8][9][10]

    • Route for High-Temperature Incineration via a licensed waste contractor.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Classification: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Segregation:

    • DO NOT mix with Acid Waste (Risk of HCN generation).

    • DO NOT mix with Oxidizing Waste (Risk of violent reaction with the ester/nitrile).

  • Protocol:

    • Collect in a standard solvent waste carboy (e.g., "Non-Halogenated Organics").

    • Ensure the pH of the waste mixture is Neutral (pH 6-8).

    • If the solution is acidic, neutralize carefully with Sodium Bicarbonate before adding to the main waste carboy to prevent gas evolution.

Scenario C: Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[5][8][9]

  • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Containment: Cover spill with a dry absorbent pad or vermiculite.

  • Deactivation (Surface): After bulk removal, wipe the surface with a 10% Bleach solution (Sodium Hypochlorite). The bleach helps oxidize trace nitriles to less toxic cyanates/amides.

  • Final Wash: Rinse with water and ethanol.

  • Disposal: Place all absorbent materials into a sealed hazardous waste bag.

Part 4: Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures you select the correct waste container based on the purity and state of the chemical.

DisposalLogic Start This compound Waste Material StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix BinSolid Solid Hazardous Waste Bin (Label: Toxic/Nitrile) Solid->BinSolid Direct Pack AcidCheck Is Solution Acidic? Liquid->AcidCheck SolventCheck Solvent Type? Halogenated Contains DCM/Chloroform? SolventCheck->Halogenated Check SDS of Solvent BinHalo Halogenated Solvent Waste Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Solvent Waste Halogenated->BinNonHalo No AcidCheck->SolventCheck No (Neutral) Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes (pH < 6) Neutralize->SolventCheck

Caption: Decision logic for segregating solid and liquid waste streams to prevent incompatibility.

Figure 2: The "Cradle-to-Grave" Disposal Lifecycle

This diagram illustrates the flow from benchtop to final destruction, emphasizing the critical segregation step.

CradleToGrave Bench Lab Bench (Generation) Segregation Segregation (Separate from Acids) Bench->Segregation User Action Container Satellite Accumulation Area (Tag: 52798-47-7) Segregation->Container Lab Pack EHS EHS Pickup Container->EHS Weekly/Monthly Facility TSDF Facility EHS->Facility Transport Incineration High-Temp Incineration (Final Destruction) Facility->Incineration Treatment

Caption: Operational workflow ensuring regulatory compliance from generation to thermal destruction.

Part 5: Regulatory & Compliance Context (US/Global)

  • RCRA Classification (USA):

    • While this compound is not explicitly listed on the EPA "P-List" (Acute Hazardous Waste) or "U-List", it exhibits Characteristic Reactivity (potential to generate toxic gases) if mismanaged.

    • Recommendation: Manage as if it were a P-listed waste (P030/P063) to ensure maximum safety margins.

  • Transportation (DOT/IATA):

    • When shipping waste, this generally falls under UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) .

    • Packing Group: III (Minor Danger) or II (Medium Danger) depending on specific toxicity data (LD50). Always assume PG II for safety in absence of specific data.

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: this compound. Merck KGaA.

  • Thermo Fisher Scientific. (2025).[10] Handling and Disposal of Aromatic Nitriles. Fisher Scientific Safety Resources.

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Description and Identification: Characteristic of Reactivity. EPA.gov.

  • PubChem. (2025). Compound Summary: this compound (CAS 52798-47-7).[1][2][3] National Center for Biotechnology Information.

Sources

Personal protective equipment for handling Methyl 2-(4-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 52798-47-7 Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol Synonyms: Methyl (4-cyanobenzoyl)formate; 4-Cyanophenylglyoxylic acid methyl ester

Part 1: Executive Safety Directive

Treat as a Latent Cyanide Source. While Methyl 2-(4-cyanophenyl)-2-oxoacetate is an organic nitrile and not an inorganic cyanide salt (like NaCN), it possesses a dual-hazard profile :

  • The Nitrile Moiety (-CN): Metabolic activation or acidic hydrolysis can release cyanide ions (

    
    ) or Hydrogen Cyanide (HCN) gas.[1]
    
  • The

    
    -Keto Ester Motif:  Highly electrophilic, making it a potent skin/eye irritant and sensitizer.
    

Core Directive: Do not handle on open benchtops. All manipulations involving the neat solid or concentrated solutions must occur within a certified chemical fume hood. Avoid all contact with strong acids during disposal to prevent HCN evolution.

Part 2: Hazard Identification & Risk Assessment

This compound is an intermediate often used in the synthesis of febuxostat and other xanthine oxidase inhibitors. Its safety profile is governed by its functional groups.[2]

Hazard Class (GHS)CategoryH-CodeMechanism of Action (The "Why")
Acute Toxicity (Oral) Cat 3/4H301/H302Metabolic Cyanogenesis: Ingested nitriles are metabolized by cytochrome P450 enzymes in the liver, slowly releasing cyanide ions that inhibit cytochrome c oxidase (cellular respiration).
Skin/Eye Irritation Cat 2H315/H319Electrophilic Attack: The

-keto ester is highly reactive toward nucleophiles (proteins/enzymes) in mucous membranes, causing severe inflammation.
Specific Target Organ Cat 3H335Respiratory Irritation: Dust inhalation damages the upper respiratory tract.

Critical Warning: In the presence of strong acids or moisture, hydrolysis of the nitrile group may generate Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the permeation potential of organic nitriles.

PPE Selection Decision Framework
ComponentStandard Operation (mg scale)Scale-Up / High Exposure (>1g or Spills)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (Inner)+ Nitrile (Outer)Organic nitriles can permeate thin nitrile rubber. Laminate film provides >4h breakthrough time against broad organic solvents.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (if outside hood)Solid dust is the primary vector. Organic Vapor (OV) cartridges protect against volatile hydrolysis byproducts.
Eye/Face Chemical Splash GogglesGoggles + Face ShieldSafety glasses do not seal against airborne dust or splashes that can be absorbed through the eyes.
Body Lab Coat (Cotton/Poly)Tyvek® Coverall + ApronPrevent dust accumulation on street clothes.
Part 4: Operational Protocols
4.1. Weighing & Transfer (The Highest Risk Step)
  • Static Hazard: The solid powder is prone to static charge, leading to aerosolization.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun or ionizer on the spatula and weighing boat before touching the powder.

    • Damping: If the synthesis allows, pre-wet the weighing boat with the reaction solvent to trap dust immediately upon transfer.

    • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes trace cyanides) followed by water immediately after use.

4.2. Reaction Setup
  • Solvent Selection: Avoid protic solvents (methanol/water) if strong acids or bases are present, unless hydrolysis is the intended reaction.

  • Temperature Control: The

    
    -keto group is thermally labile. Ensure cooling (0°C) during exothermic addition steps to prevent runaway decomposition.
    
4.3. Waste Disposal Strategy

NEVER mix this waste with the general "Acidic Organic" waste stream.

  • Segregation: Create a dedicated waste stream labeled: "Toxic Organic - Potential Cyanide Generator."

  • pH Control: Maintain waste pH > 10 using Sodium Hydroxide (NaOH) to ensure any liberated cyanide remains as the non-volatile

    
     ion rather than HCN gas.
    
  • Quenching (Optional for trace amounts): Treat aqueous waste with bleach (Sodium Hypochlorite) for 24 hours to oxidize cyanides to cyanates (

    
    ), which are less toxic.
    
Part 5: Emergency Response Visualization
Diagram 1: Exposure Response Logic

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Solid/Liquid) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION (Dust/HCN) Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Eye 1. Irrigate Eye Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Administer Oxygen (Medical Personnel) 3. Check for Almond Odor (HCN) Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Inform: 'Nitrile/Cyanide Derivative' Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response workflow for exposure to cyanophenyl derivatives. Speed is critical to prevent systemic absorption.

Diagram 2: Spill Cleanup Workflow

SpillCleanup Spill Spill Occurs Assess Assess Volume Spill->Assess Minor Minor (< 5g) Assess->Minor Manageable Major Major (> 5g) Assess->Major High Risk PPE Don PPE: Double Nitrile + Goggles Minor->PPE Evacuate Evacuate Lab Call Hazmat Major->Evacuate Cover Cover with Absorbent (Vermiculite/Sand) PPE->Cover Scoop Scoop into Container Do NOT generate dust Cover->Scoop Clean Wipe surface with 10% Bleach Solution Scoop->Clean Dispose Label: 'Toxic Organic Waste' Clean->Dispose

Caption: Step-by-step spill remediation logic ensuring containment of toxic dust and oxidation of residues.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2776092, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and First Aid. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Cyanides. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.